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3-Bromo-

Cat. No.: B131339
CAS No.: 928-46-1
M. Wt: 197.1 g/mol
InChI Key: HEVOPKKCJMPBGL-UHFFFAOYSA-N
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Description

Significance of Bromine Functionality at the 3-Position in Organic Molecules

The bromine atom at the 3-position of an organic molecule is a highly significant functional group, primarily because it serves as a versatile linchpin for a wide array of chemical transformations. Its utility stems from its ability to act as an effective leaving group in nucleophilic substitution reactions and, more importantly, as a reactive handle in modern cross-coupling reactions. researchgate.net

Transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, frequently employ 3-bromo-substituted precursors to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. nih.govnih.gov For instance, this compoundsubstituted aromatic and heterocyclic compounds are common substrates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the precise and efficient connection of two different molecular fragments, a process that is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netwikipedia.org

The reactivity of the 3-bromo group is exemplified in the synthesis of complex heterocyclic systems. In the case of pyrroles, selective bromination at the 3-position can be achieved by using a bulky protecting group on the nitrogen atom, such as a triisopropylsilyl group. johnshopkins.edu The resulting This compound1-(triisopropylsilyl)pyrrole (B1272388) becomes a valuable intermediate, allowing for the introduction of various substituents at the β-position through halogen-metal exchange followed by reaction with an electrophile. johnshopkins.edu Similarly, research on 2,1-borazaronaphthalenes, which are isosteres of naphthalene (B1677914) derivatives, has shown that selective bromination at the C-3 position provides a key intermediate for further functionalization via palladium-catalyzed cross-coupling reactions. acs.org

The bromine at the 3-position also exerts a significant electronic influence on the molecule. It can modify the reactivity of other parts of the molecule and influence the regioselectivity of subsequent reactions. This directing effect is crucial in multi-step syntheses where precise control over the sequence of bond formation is required. Furthermore, the presence of a bromine atom can enhance the properties of organic materials. Studies on organic nonlinear optical materials have shown that incorporating a bromo group can improve molecular hyperpolarizabilities, reduce intermolecular dipole-dipole interactions, and thereby favor the formation of acentric crystal structures necessary for second-harmonic generation (SHG) effects. researchgate.net

Overview of Research Trajectories in 3-Bromo- Organic Chemistry

Research in the field of 3-bromo- organic chemistry is dynamic and multifaceted, continuously evolving to meet the demands of modern chemical synthesis and materials science. A dominant trajectory involves the development of novel and more efficient catalytic systems for cross-coupling reactions involving 3-bromo substrates. While palladium has been the traditional catalyst of choice, ongoing research seeks to develop catalysts based on more abundant and less expensive metals, as well as to design ligands that improve reaction efficiency, selectivity, and functional group tolerance. nih.govacs.org

Another significant research avenue focuses on the direct C-H functionalization to install bromine atoms at the 3-position, bypassing the need for pre-functionalized starting materials. acs.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. The selective C-H bromination of complex molecules remains a challenging but highly rewarding goal.

The synthesis of novel this compoundsubstituted heterocyclic compounds is a consistently active area of research. researchgate.net Brominated heterocycles are not only valuable intermediates but also exhibit a range of biological activities. researchgate.net For example, palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines has been developed as a method to produce this compoundpyrroles, which can then undergo further structural modifications. rsc.org Gold-catalyzed cycloisomerization of aliphatic 1-bromoalkynes represents another innovative strategy to access structurally diverse spirocyclic systems containing a C(sp²)–Br bond, which are valuable building blocks in drug discovery. acs.org

In materials science, the focus is on synthesizing novel 3-bromo- compounds and exploring the impact of the bromine substituent on their photophysical and electronic properties. researchgate.net Research on benzanthrone (B145504) derivatives, such as 2-bromo-3-aminobenzo[de]anthracene-7-one, investigates how the interplay between an electron-donating group and the electron-withdrawing bromine atom can create donor-π–acceptor (D–π–A) structures. mdpi.com These structures are of great interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), due to their potential for color-tunable emission. mdpi.com

The following table summarizes selected research findings on the application of 3-bromo compounds in organic synthesis.

3-Bromo CompoundReaction TypeKey FindingApplication
This compound1-phenylbutanePalladium-catalyzed N-alkylationSuccessfully coupled with benzophenone (B1666685) imine, demonstrating a method for preparing protected primary amines from unactivated secondary alkyl bromides. nih.govSynthetic methodology
This compound2,1-borazaronaphthalenesReductive cross-couplingDeveloped a method for direct alkylation of azaborine cores with primary and secondary alkyl iodides. acs.orgSynthesis of functionalized naphthalene isosteres
This compound1-(triisopropylsilyl)pyrroleHalogen-metal exchangeEnables selective functionalization at the β-position of the pyrrole (B145914) ring, a traditionally difficult position to substitute directly. johnshopkins.eduSynthesis of substituted pyrroles
BromoalkynesPalladium-catalyzed oxidative cyclizationA novel route to synthesize this compoundsubstituted pyrroles by reacting with N-allylamines. rsc.orgHeterocycle synthesis
2-bromo-3-aminobenzo[de]anthracene-7-oneSynthesis and photophysical analysisExhibits pronounced solvatochromism due to its donor-π–acceptor (D–π–A) architecture, making it a candidate for optoelectronic applications. mdpi.comMaterials science, optoelectronics

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrOS B131339 3-Bromo- CAS No. 928-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(3-bromopropyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVOPKKCJMPBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472669
Record name S-(3-Bromopropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-46-1
Record name S-(3-Bromopropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo Organic Compounds

Regioselective Bromination Strategies for 3-Bromo- Derivatives

Achieving regioselectivity in bromination is paramount for the synthesis of specific isomers, such as 3-bromo derivatives. The choice of brominating agent, substrate, and reaction conditions all play a crucial role in directing the bromine atom to the desired position.

Electrophilic Bromination Mechanisms and Control

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.govnih.gov The reaction proceeds through a two-step mechanism. libretexts.org In the first, rate-determining step, an electrophile attacks the benzene (B151609) ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the point of attack. researchgate.net In the second, faster step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

The regiochemical outcome of the reaction is governed by the substituents already present on the aromatic ring. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing (meta-directing) groups direct them to the meta (3-) position. This control is achieved by the ability of the substituent to stabilize or destabilize the arenium ion intermediate. For the synthesis of 3-bromo compounds, the presence of a meta-directing group on the aromatic substrate is therefore essential.

Utilizing N-Bromosuccinimide (NBS) and Related Reagents in 3-Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for various bromination reactions, including radical substitution and electrophilic addition and substitution. wikipedia.orgmissouri.edu It serves as a convenient source of either a bromine radical (Br•) or an electrophilic bromine species, depending on the reaction conditions. wikipedia.orgmissouri.edu

In the context of producing 3-bromo derivatives, NBS is particularly valuable for the regioselective electrophilic bromination of electron-rich aromatic compounds. nih.govmissouri.edu For instance, the use of NBS in solvents like acetonitrile (B52724) can lead to the efficient monobromination of certain aromatic substrates. nih.gov The reaction conditions, such as temperature and the presence of catalysts, can be fine-tuned to achieve high selectivity for the desired 3-bromo isomer. nih.govresearchgate.net Other related reagents, such as bromodimethylsulfonium bromide, can also be used for electrophilic aromatic bromination, although they may exhibit different levels of regioselectivity compared to NBS. nih.govacs.org

Selective Bromination of Specific Substrate Classes to Yield 3-Bromo- Compounds

The selective synthesis of 3-bromo compounds often relies on the specific substrate class being targeted. Aromatic compounds bearing meta-directing groups are primary candidates for direct electrophilic bromination to yield 3-bromo products.

Furthermore, specific catalytic systems and reaction media can enhance the regioselectivity of bromination. For example, zeolites have been shown to induce high para-selectivity in the bromination of substrates like toluene, but careful selection of the zeolite and reaction conditions can potentially influence the formation of other isomers. researchgate.netgoogle.com The use of NBS in conjunction with silica (B1680970) gel has also been reported as an effective system for regioselective electrophilic aromatic brominations. nih.govresearchgate.net For certain heterocyclic systems, such as thiophene (B33073) derivatives, a sequence of regioselective lithiation reactions followed by bromination can be employed to introduce a bromine atom at a specific position, including the 3-position, as part of a multi-substituted ring. mdpi.com

Transition Metal-Catalyzed Coupling Reactions Involving 3-Bromo- Precursors

3-Bromo organic compounds are highly valuable precursors in a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with 3-Bromo- Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and 3-bromo compounds are excellent substrates for these transformations. nobelprize.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.orgwikipedia.org This reaction is widely used to form carbon-carbon bonds. nih.gov 3-Bromo-substituted compounds readily participate in Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position. nih.govacs.org The reaction conditions are generally mild and tolerant of many functional groups. nih.govorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromo Substrates
3-Bromo SubstrateCoupling PartnerCatalystBaseProductYield
This compound2,1-borazaronaphthalenePotassium alkenyltrifluoroboratePd(dppf)Cl₂Cs₂CO₃3-Alkenyl-2,1-borazaronaphthaleneUp to 90% acs.org
3-Bromopyridine (B30812)Potassium phenyltrifluoroboratePd(OAc)₂/PPh₃-3-Phenylpyridine- researchgate.net
ortho-BromoanilinesVarious boronic estersCataXCium A Pd G3-ortho-Substituted anilinesGood to excellent nih.gov

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp carbon atoms, leading to the synthesis of substituted alkynes. orientjchem.orglibretexts.org 3-Bromo compounds are effective electrophiles in the Sonogashira reaction, enabling the synthesis of 3-alkynyl-substituted aromatic and heterocyclic compounds. msu.eduscirp.org The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgmdpi.com

Table 2: Examples of Sonogashira Coupling with 3-Bromo Substrates
3-Bromo SubstrateCoupling PartnerCatalyst SystemBaseProductYield
2-Amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂/PPh₃/CuIEt₃N2-Amino-3-alkynylpyridineUp to 96% scirp.org
3-Bromobenzotrifluoride (borylated)PhenylacetylenePd catalyst/CuI-Borylated aromatic alkyne- msu.edu
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd catalyst-bis(4-Bromophenyl)acetylene- wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. libretexts.orgnih.gov 3-Bromo compounds are suitable substrates for the Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines at the 3-position of various aromatic and heterocyclic systems. acs.orgyoutube.com The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination with 3-Bromo Substrates
3-Bromo SubstrateAmineCatalyst/LigandBaseProduct
This compound1-phenylbutaneBenzophenone (B1666685) imine[Pd(allyl)Cl]₂/Cy₂(t-Bu)P-N-alkyl imine acs.org
Tribromo-hexaphenyl compoundDiphenylaminePalladium acetate/tri-tert-butylphosphineSodium t-butoxideTris(diphenylamino) substituted product youtube.com
Bromobenzene (B47551)Various secondary aminesPd precatalyst/phosphine ligandt-BuOLi, t-BuONa, or Cs₂CO₃Aryl amines nih.gov

Nickel-Mediated Reductive Cross-Coupling of 3-Bromo- Azaboronaphthalenes

In addition to palladium, other transition metals can be employed to catalyze coupling reactions involving 3-bromo precursors. Nickel-catalyzed reactions have emerged as powerful alternatives, often exhibiting unique reactivity.

A notable example is the nickel-mediated reductive cross-coupling of this compound2,1-borazaronaphthalenes with primary and secondary alkyl iodides. nih.gov This method provides a direct route for the alkylation of the azaborine core, offering efficient access to functionalized borazaronaphthalene derivatives. nih.gov The reaction conditions have been developed to allow for the coupling of various nonaromatic heterocyclic iodides, including those containing azetidine, tetrahydropyran, and tetrahydrofuran (B95107) rings. nih.gov This transformation demonstrates the utility of this compoundazaboronaphthalenes as building blocks for the synthesis of more complex, functionalized heterocyclic systems.

Cycloaddition and Rearrangement Pathways for 3-Bromo- Scaffold Construction

Advanced synthetic strategies are crucial for constructing complex molecular architectures containing a 3-bromo- substituent. Cycloaddition and rearrangement reactions offer powerful and elegant pathways to access these scaffolds, often with high regioselectivity. These methods leverage the inherent reactivity of carefully designed precursors to build heterocyclic frameworks where the bromine atom is precisely positioned.

Lewis Acid-Mediated Inverse Electron Demand Diels-Alder Reactions for this compoundPyridazines

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of heterocyclic systems. In this variant of the classic Diels-Alder reaction, an electron-deficient diene reacts with an electron-rich dienophile. acs.org 1,2-Diazines, such as pyridazines, are classic examples of electron-deficient dienes suitable for IEDDA reactions. nih.gov

The reactivity of these systems can be significantly enhanced through the use of Lewis acids. A Lewis acid can coordinate to a nitrogen atom of the 1,2-diazine, which further lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com This enhanced electrophilicity accelerates the cycloaddition with an electron-rich dienophile.

For the construction of a this compoundpyridazine scaffold, this methodology would theoretically involve the reaction of a substituted 1,2-diazine with a bromo-substituted, electron-rich dienophile. The Lewis acid catalyst would facilitate the initial [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of a small molecule (e.g., nitrogen gas) to yield the aromatic this compoundpyridazine ring. This approach offers a strategic advantage for creating highly substituted pyridazine (B1198779) systems. nih.gov

Acid-Promoted Rearrangements for Regioselective this compoundQuinoline Synthesis

A highly effective method for the regioselective synthesis of this compoundquinoline derivatives has been developed utilizing an acid-promoted rearrangement of arylmethyl azides. acs.org This process involves a formal [4+2] cycloaddition between an N-aryliminium ion, generated in situ from the arylmethyl azide (B81097), and a 1-bromoalkyne. acs.org

The reaction is initiated by treating an arylmethyl azide with a strong acid, such as trifluoromethanesulfonic acid (TfOH), which promotes the rearrangement to an N-aryliminium ion. This reactive intermediate is then trapped by a 1-bromoalkyne. The resulting dihydroquinoline crude product is subsequently oxidized, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to afford the final this compoundquinoline derivative. acs.org This strategy is notable for its use of readily available starting materials and its tolerance for a variety of substituents on the arylmethyl azide. acs.org

The regioselectivity is excellent, consistently placing the bromine atom at the C3 position of the quinoline (B57606) ring. The reaction accommodates various substituents on the aromatic ring of the azide, including electron-withdrawing groups like halogens and electron-donating groups. acs.org

Table 1: Examples of Synthesized this compoundQuinoline Derivatives

Entry Arylmethyl Azide Substituent Product Yield (%)
1 p-Phenyl This compound4-phenyl-6-(phenyl)quinoline 75
2 o-Chloro This compound8-chloro-4-phenylquinoline 65
3 p-Chloro This compound6-chloro-4-phenylquinoline 62
4 p-Fluoro This compound6-fluoro-4-phenylquinoline 76

Data sourced from The Journal of Organic Chemistry. acs.org

Novel Synthetic Routes to Specific 3-Bromo- Heterocyclic Systems

The precise introduction of a bromine atom at the 3-position of various heterocyclic systems is of significant interest for modifying the electronic and biological properties of these molecules. Recent research has focused on developing novel and efficient synthetic routes to key this compoundheterocycles.

Synthesis of this compoundPyridine N-Oxide

This compoundpyridine N-oxide is a versatile intermediate in organic synthesis, utilized in nucleophilic substitution and coupling reactions. chemimpex.com Its synthesis is typically achieved through the direct N-oxidation of 3-bromopyridine. The precursor, 3-bromopyridine, can be synthesized via several methods, including the reaction of pyridine (B92270) with bromine in the presence of sulfuric acid at elevated temperatures. google.com Another approach involves reacting pyridine with a hydrobromic acid solution in the presence of an oxidizing agent like hydrogen peroxide. google.com

Once 3-bromopyridine is obtained, the N-oxidation is carried out using common oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. This reaction selectively converts the pyridine nitrogen into an N-oxide without affecting the bromo-substituent. The resulting this compoundpyridine N-oxide is a crystalline solid. nih.govsigmaaldrich.com

Synthesis of this compoundIsoquinoline Derivatives

This compoundisoquinoline (C9H6BrN) serves as a crucial lead compound for the preparation of a multitude of N-arylated derivatives. researchgate.net A prominent method for synthesizing these derivatives is the Suzuki coupling reaction. researchgate.netjptcp.com This palladium-catalyzed cross-coupling reaction involves reacting this compoundisoquinoline with various aryl boronic acids. This approach allows for the introduction of a wide range of aryl groups at the 3-position of the isoquinoline (B145761) core, enabling the creation of diverse molecular libraries. researchgate.net

Another innovative route provides access to polyhalogenated isoquinolines. For instance, this compound4-chloro-5-fluoro-7-iodoisoquinoline has been synthesized through a multi-step sequence starting from a protected amino-isoquinoline precursor, involving chlorination and iododesilylation steps. harvard.edu

Table 2: Selected Synthetic Methods for this compoundIsoquinoline Derivatives

Starting Material Key Reagent/Reaction Product Type
This compoundisoquinoline Aryl boronic acid / Pd catalyst (Suzuki Coupling) 3-Aryl-isoquinolines
5-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline Iodine monochloride, followed by other steps This compound4-chloro-5-fluoro-7-iodoisoquinoline

Data sourced from various studies on isoquinoline synthesis. jptcp.comharvard.edu

Preparation of this compoundFlavones and 3-(Bromoacetyl)coumarins

3-(Bromoacetyl)coumarins are highly versatile building blocks for the synthesis of a wide array of polyfunctionalized heterocyclic systems. nih.govrsc.org The most common and direct method for their preparation is the bromination of the corresponding 3-acetylcoumarins. nih.gov This α-bromination of the acetyl ketone can be accomplished using a variety of brominating agents under different reaction conditions. The choice of reagent can be tailored based on the specific substrate and desired reaction efficiency. nih.gov

Similarly, the synthesis of this compoundflavones often proceeds through the bromination of a suitable precursor, such as a 3-unsubstituted flavone (B191248) or by constructing the flavone ring from a bromo-substituted building block. The direct bromination of the flavone core can be challenging due to competing reactions on the fused benzene rings, necessitating carefully controlled conditions for regioselectivity. The preparation via a bromoacetyl intermediate, analogous to the coumarin (B35378) route, provides a more controlled pathway.

Table 3: Common Brominating Agents for the Synthesis of 3-(Bromoacetyl)coumarins from 3-Acetylcoumarins

Brominating Agent Abbreviation
Copper(II) bromide CuBr₂
N-Bromosuccinimide NBS
Bromine Br₂
Phenyltrimethylammonium tribromide PhTAPBr₃
Tetrabutylammonium (B224687) tribromide TBATB

Data sourced from a review on 3-(bromoacetyl)coumarins. nih.gov

Synthesis of this compound1,2,4,5-Tetrazines

The resulting This compound1,2,4,5-tetrazine (B6174517) is a versatile building block that can undergo nucleophilic aromatic substitutions with various heteroatoms under mild conditions. nih.gov This reactivity has been harnessed for applications such as the chemoselective labeling of proteins. nih.gov The labeled lysines can then participate in rapid click-to-release biorthogonal reactions with strained dienophiles. nih.gov Furthermore, this compound has been instrumental in the genetic incorporation of the first unnatural amino acid bearing an unsubstituted 1,2,4,5-tetrazin-3-yl functionality, which is also capable of undergoing click-to-release reactions. nih.gov

Starting MaterialKey Features of SynthesisOverall YieldPurityRef.
Commercially available materialsOxidant- and metal-free, scalable, seven-step protocol13%>97% researchgate.netresearchgate.net
Not specifiedSix-step procedure to 3-hydrazinotetrazine intermediate13%Not specified nih.gov

Routes to this compoundBenzimidazolone Polymers and this compoundPyrazoles

This compoundBenzimidazolone Polymers:

A notable synthesis of this compoundbenzimidazolone involves a solvent-free melt condensation method. rsc.orgrsc.org This process includes mixing this compound1,2-benzenediamine with urea, crushing them in a mortar, and heating the mixture. rsc.orgrsc.org The resulting product is then dissolved in sodium hydroxide (B78521), filtered, and extracted with hydrochloric acid. rsc.orgrsc.org Polymerization of the this compoundbenzimidazolone is subsequently carried out by dissolving it in hydrochloric acid and adding ammonium (B1175870) persulfate. rsc.orgrsc.org

This compoundPyrazoles:

A general and effective strategy for preparing substituted this compoundpyrazoles has been developed. researchgate.netacs.org This three-step method involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and subsequent oxidation. researchgate.netacs.org This approach provides good to excellent yields and high regiocontrol. researchgate.netacs.org

Another method for synthesizing this compound1H-pyrazole involves dissolving pyrazole (B372694) in hydrobromic acid and then adding potassium dichromate solution dropwise at a controlled temperature. guidechem.com The reaction is terminated by the addition of ferrous oxide. guidechem.com The product is then extracted with chlorobenzene (B131634) and precipitated by cooling. guidechem.com This method has been reported to yield this compound1H-pyrazole with a purity of 98.5% and a yield of 83%. guidechem.com

CompoundSynthetic MethodKey ReagentsYieldPurityRef.
This compoundBenzimidazoloneMelt condensationThis compound1,2-benzenediamine, ureaNot specifiedNot specified rsc.orgrsc.org
This compoundPyrazolesCondensation, halogenation, oxidationCrotonates/β-chloro carboxylic acids, hydrazinesGood to excellentNot specified researchgate.netacs.org
This compound1H-PyrazoleOxidation of pyrazolePyrazole, hydrobromic acid, potassium dichromate83%98.5% guidechem.com

Advanced Synthesis of this compoundresearchgate.netguidechem.comnih.govtriazolo[3,4-a]phthalazines

The synthesis of 3-bromo- researchgate.netguidechem.comnih.govtriazolo[3,4-a]phthalazine can be achieved through both classical and mechanochemical methods. researchgate.net These compounds are part of a series of derivatives that have been identified as high-affinity ligands for the alpha 2 delta-1 subunit of voltage-gated calcium channels. nih.gov The development of these compounds has been driven by structure-activity relationship studies aimed at improving potency and physical properties. nih.gov

Synthesis of this compound2,1-Borazaronaphthalenes

The synthesis of this compound2,1-borazaronaphthalenes is typically achieved through the bromination of 2,1-borazaronaphthalene cores using a stock solution of bromine in anhydrous dichloromethane (B109758) at low temperatures. nih.gov These 3-bromo derivatives serve as important intermediates for further functionalization.

A significant advancement in the chemistry of these compounds is the development of a palladium-catalyzed Miyaura borylation of this compound2,1-borazaronaphthalenes. nih.gov This reaction allows for the formation of umpolung reagents, which can then be used in subsequent palladium-mediated cross-coupling reactions with a variety of aryl- and heteroaryl halides. nih.gov This methodology provides a facile and rapid route for the diversification of the 2,1-borazaronaphthalene core. nih.gov

Furthermore, conditions have been developed for the reductive cross-coupling of this compound2,1-borazaronaphthalenes with primary and secondary alkyl iodides. nih.govacs.org This method enables the direct alkylation of the azaborine core, offering efficient access to functionalized isosteres of naphthalene (B1677914) derivatives. nih.govacs.org The reaction is tolerant of various aromatic moieties on the boron atom and alkyl substitutions on the nitrogen atom. acs.org

Reaction TypeKey Reagents/CatalystsProduct TypeSignificanceRef.
Bromination2,1-Borazaronaphthalene, BromineThis compound2,1-borazaronaphthalenesKey intermediate for further synthesis nih.gov
Miyaura BorylationThis compound2,1-borazaronaphthalene, B2Pin2, Pd(dppf)Cl23-Boryl-2,1-borazaronaphthalenesUmpolung reagents for cross-coupling nih.gov
Reductive Cross-CouplingThis compound2,1-borazaronaphthalene, Alkyl iodidesAlkylated 2,1-borazaronaphthalenesDirect alkylation of the azaborine core nih.govacs.org

Synthesis of this compoundChalcone Derivatives

The synthesis of this compoundchalcone derivatives can be achieved through various methods. One approach involves the preparation of this compound2-[3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]chromone by treating the corresponding 2'-hydroxychalcone (B22705) with DMSO/CuBr2. nih.gov

Another route involves the synthesis of α-bromo chalcones containing a 2-thiene ring. researchgate.net This is accomplished through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination with bromine and selective dehydrobromination with triethylamine (B128534) at room temperature. researchgate.net

Green chemistry approaches, such as grinding techniques, have also been employed for the synthesis of bromochalcone derivatives. researchgate.net For instance, 4'-bromo-4-methoxychalcone, 4'-bromo-3,4-dimethoxychalcone, and 4'-bromo-3,4,5-trimethoxychalcone have been synthesized from 4-bromoacetophenone via a Claisen-Schmidt base-catalyzed condensation. researchgate.net

Chalcone (B49325) DerivativeSynthetic MethodKey ReagentsRef.
This compound2-[3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]chromoneTreatment of 2'-hydroxychalconeDMSO, CuBr2 nih.gov
α-Bromo chalcones with 2-thiene ringCondensation, bromination, dehydrobromination1-(thien-3-yl)ethanone, aromatic aldehydes, bromine, triethylamine researchgate.net
4'-BromochalconesGrinding technique (Claisen-Schmidt condensation)4-bromoacetophenone, substituted benzaldehydes researchgate.net

Green Chemistry Approaches in 3-Bromo- Compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 3-bromo- compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Techniques and Mechanochemistry

Solvent-free reaction conditions offer significant environmental benefits by eliminating the need for often hazardous and volatile organic solvents. ijisrt.com Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, is a prominent solvent-free technique. rsc.orgrsc.org These reactions are typically carried out by grinding, milling, or extrusion, often with no or minimal amounts of solvent. rsc.orgnih.gov

The absence of a solvent can have profound consequences on reactivity, sometimes leading to outcomes that are different from solution-based syntheses. rsc.orgnih.gov In some cases, the use of a solvent is optional, with similar products obtained in both solution and mechanochemical reactions. rsc.org In other instances, a small amount of liquid, in a technique known as liquid-assisted grinding (LAG), is necessary for the desired reaction to occur. rsc.orgnih.gov Most intriguingly, mechanochemistry can provide access to compounds that are not obtainable through traditional solution-based routes. rsc.orgnih.gov

An example of a solvent- and catalyst-free synthesis is the bromofunctionalization of olefins using N-bromoimide reagents under mechanical force. rsc.org This approach avoids the use of environmentally hazardous chlorinated solvents and proceeds efficiently at ambient conditions. rsc.org Another example is the synthesis of 3-bromo benzoic acid using sonication, which follows green chemistry principles. ijisrt.com

TechniqueKey FeaturesExample ApplicationRef.
Mechanochemistry (Ball Milling)Solvent-free or liquid-assisted grinding, uses mechanical energyBromofunctionalization of olefins rsc.org
SonicationSolvent- and catalyst-free, uses ultrasoundSynthesis of 3-bromo benzoic acid ijisrt.com

Atom Economy and Waste Reduction in 3-Bromination Processes

The synthesis of 3-bromo organic compounds is a cornerstone of modern synthetic chemistry, providing crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net However, traditional bromination methods often fall short of green chemistry principles, primarily due to poor atom economy and significant waste generation. wordpress.com The concept of atom economy, a measure of how many atoms from the reactants are incorporated into the final desired product, is a critical metric for evaluating the sustainability of a chemical process. chegg.comresearchgate.net A low atom economy signifies that a substantial portion of the reactant materials becomes waste, leading to increased disposal costs and environmental burden.

Conventional electrophilic aromatic substitution reactions using molecular bromine (Br₂) inherently possess a maximum atom economy of only 50%. In these reactions, for every bromine atom incorporated into the target molecule, another is lost as hydrogen bromide (HBr) byproduct. acs.org Similarly, reagents like N-bromosuccinimide (NBS), while offering advantages in handling and selectivity, also exhibit poor atom economy as the succinimide (B58015) portion of the molecule becomes a stoichiometric byproduct. wordpress.com

Recognizing these inefficiencies, significant research has focused on developing advanced synthetic methodologies that enhance atom economy and minimize waste in 3-bromination processes. These modern approaches prioritize the use of catalysts, alternative bromine sources, and innovative reaction conditions to create more sustainable and efficient chemical transformations. researchgate.netnih.gov

Traditional vs. Advanced Bromination: A Green Metrics Comparison

The shift towards greener bromination protocols can be quantitatively assessed by comparing the green chemistry metrics of traditional and advanced methods. Atom economy provides a theoretical measure of efficiency, while other metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, offer a more practical assessment of waste generation. researchgate.net

For instance, the traditional bromination of an aromatic substrate (Ar-H) with Br₂ produces the desired 3-bromo product (Ar-Br) and an equimolar amount of HBr waste.

Reaction: Ar-H + Br₂ → Ar-Br + HBr

The atom economy for this substitution is calculated as: Atom Economy = (Molecular Weight of Ar-Br) / (Molecular Weight of Ar-H + Molecular Weight of Br₂) * 100%

This calculation inherently shows that a significant portion of the bromine's mass is not incorporated into the product. Advanced methods aim to circumvent this by recycling the "lost" bromide.

Below is a comparative analysis of different bromination strategies for various substrates, highlighting the improvements in atom economy and reduction in waste.

Table 1: Comparative Green Metrics for Various Bromination Methods
SubstrateMethod/ReagentAtom Economy (%)Key ByproductsReference
PropiophenoneCuBr₂ (Stoichiometric)~58%CuBr, HBr researchgate.net
AnisoleAerobic Oxidation (O₂/[C₄Py]NO₃/HBr)~85% (Br source: HBr)H₂O nih.gov
(E)-stilbenePyridinium tribromide~53%Pyridine, HBr chegg.com
(E)-stilbeneBr₂ (Addition Reaction)100%None
Phenol (B47542)In-situ generated Br₂ from NaOCl/HBrHigh (Br source is HBr)NaCl, H₂O nih.gov

Catalytic and Oxidative Bromination Strategies

A leading strategy for improving the sustainability of 3-bromination is the use of catalytic systems that enable the use of bromide salts (e.g., NaBr, KBr) or HBr as the bromine source, coupled with an inexpensive and environmentally benign oxidant. researchgate.net This approach, known as oxidative bromination, can theoretically achieve 100% bromine atom economy.

General Reaction: Ar-H + HBr + [Oxidant] → Ar-Br + Reduced Oxidant

Common oxidants include hydrogen peroxide (H₂O₂), which yields water as the sole byproduct, and molecular oxygen (O₂), representing an ideal "green" oxidant. nih.gov For example, a transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid has been developed. This system uses HBr or NaBr as the bromine source and O₂ as the terminal oxidant, demonstrating high efficiency for the synthesis of various aromatic and α-ketonic bromo compounds. nih.gov

The data below illustrates the efficiency of such an aerobic, ionic liquid-catalyzed system for the bromination of anisole, allowing for controlled mono-, di-, or tri-bromination.

Table 2: Efficiency of Aerobic Bromination of Anisole Using an O₂/[C₄Py]NO₃/HBr System
Target ProductHBr EquivalentsIsolated Yield (%)Key Byproduct
4-Bromoanisole2.196%H₂O
2,4-Dibromoanisole4.694%H₂O
2,4,6-Tribromoanisole6.491%H₂O

*Data sourced from nih.gov.

Solvent-Free and Alternative Media Approaches

Furthermore, the use of greener alternative solvents like water or ionic liquids is gaining traction. nih.govnih.gov Bromination using a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an aqueous medium provides an effective method for the bromination of various aromatic heterocycles, avoiding the need for hazardous organic solvents. researchgate.net

By embracing these advanced methodologies—catalytic oxidation, in-situ reagent generation, and the reduction or elimination of hazardous solvents—the synthesis of 3-bromo compounds can be performed with significantly improved atom economy and a drastically reduced environmental footprint, aligning the production of these vital chemical building blocks with the principles of green and sustainable chemistry.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo Compounds

Regioselectivity and Isomerization Pathways of 3-Bromo- Aromatic Systems

The functionalization of aromatic systems, particularly nitrogen-containing heterocycles like pyridines, often presents challenges in achieving specific regioselectivity. 3-Bromo-substituted pyridines, while readily available, typically exhibit reactivity that favors substitution at positions other than C4, or results in mixtures of isomers. To overcome these limitations, innovative strategies involving isomerization pathways have been developed to enable selective derivatization at the C4 position.

Base-Catalyzed Isomerization of 3-Bromopyridines via Pyridyne Intermediates

The base-catalyzed isomerization of 3-bromopyridines represents a significant advancement in accessing otherwise challenging regioselective functionalizations. This process facilitates the transformation of 3-bromopyridines into their 4-bromopyridine (B75155) counterparts, primarily through the transient formation of 3,4-pyridyne intermediates nih.govchemrxiv.orgrsc.orgcncb.ac.cn.

Mechanistic investigations support that this isomerization proceeds via these highly reactive pyridyne species. For instance, the observation of both 3- and 4-bromopyridine in reaction mixtures is consistent with the addition of bromide to a 3,4-pyridyne intermediate rsc.org. This approach diverges from traditional "halogen dance" chemistry, which often involves intermolecular halogen transfer leading to regioisomeric mixtures and disproportionated side products, particularly in the context of tribromobenzenes nih.govrsc.org. In contrast, the base-catalyzed isomerization of simple aryl halides like 3-bromopyridines is directed towards a specific positional rearrangement via pyridyne formation nih.govrsc.org.

Effective isomerization typically requires the presence of strong bases. Examples include 18-crown-6-ligated potassium hydroxide (B78521) (KOH) in N,N-dimethylacetamide or lithium diisopropylamide (LDA) at low temperatures, such as -78°C nih.gov. This method is particularly valuable as it allows for the utilization of more stable and accessible 3-bromopyridines to achieve functionalization at the C4 position, which is generally less reactive or difficult to target directly through conventional synthetic routes nih.govrsc.orgcncb.ac.cn.

Factors Influencing 4-Substitution Selectivity in this compoundPyridine Derivatization

The high 4-substitution selectivity observed in the derivatization of 3-bromopyridines following isomerization is predominantly driven by a facile nucleophilic aromatic substitution (SNAr) reaction chemrxiv.orgrsc.orgcncb.ac.cn. This mechanistic preference allows for a "tandem aryl halide isomerization/selective interception" strategy, enabling the efficient 4-selective etherification, hydroxylation, and amination of 3-bromopyridines nih.govchemrxiv.orgrsc.orgcncb.ac.cn.

Key benefits of this tandem approach include the ability to use readily available 3-bromopyridines in place of their less accessible and less stable 4-halogenated isomers. Furthermore, this method can converge mixtures of 3- and 5-bromopyridines into a single 4-substituted product, demonstrating its synthetic utility and efficiency nih.govrsc.orgcncb.ac.cn.

Several factors have been identified that influence and enhance the 4-substitution selectivity:

Ratio of Pyridine (B92270) to Nucleophile: Increasing the ratio of pyridine to the reacting alcohol (nucleophile) can lead to higher 4-selectivity. This is hypothesized to occur because a lower concentration of the nucleophile allows for less interception of the 3,4-pyridyne intermediate at the C3 position rsc.org.

Addition of Bromide Salts: The inclusion of bromide salts, such as potassium bromide (KBr), can significantly improve both the yield and the 4-selectivity of the reaction. For example, the addition of 50 mol% KBr to a reaction involving 3-bromopyridine (B30812) and an alcohol increased the yield to 76% with greater than 14:1 4-selectivity, compared to 67% yield and 8.6:1 4-selectivity without the salt rsc.org.

Table 1: Influence of Reaction Conditions on 4-Substitution Selectivity in 3-Bromopyridine Derivatization

ConditionPyridine:Alcohol RatioKBr (mol%)Yield (%)4-Selectivity (4:3 ratio)Source
Without Bromide Salt1.5:10678.6:1 rsc.org
With Bromide Salt1.5:15076>14:1 rsc.org
Increased Pyridine RatioHigherN/AVariesIncreased rsc.org

Proximal Substituents on 3,4-Pyridynes: While 3,4-pyridynes often exhibit poor regioselectivity for nucleophilic additions at either C3 or C4, the presence of certain substituents can modulate this. For instance, C2 amido groups have been shown to enhance nucleophilic addition at C4. Similarly, oxygen and nitrogen substituents positioned near the 3,4-pyridyne can lead to improved selectivity for amine addition nih.gov. Halide substituents at C2, such as a chloro group, have also been observed to influence regioselectivity in cycloaddition reactions, although bromide or fluoride (B91410) groups might not have a significant effect nih.gov. More broadly, the strategic use of proximal halide or sulfamate (B1201201) directing groups can perturb the pyridyne distortion, thereby governing regioselectivities in both nucleophilic addition and cycloaddition reactions nih.govresearchgate.net.

Aryne Distortion Model: The "aryne distortion model" provides a theoretical framework for understanding and predicting the regioselectivities observed in reactions involving 3,4-pyridyne intermediates. This model helps to rationalize how certain substituents can influence the reactivity and selectivity of these transient species nih.gov.

The ability to control the regioselectivity of this compoundpyridine derivatization via base-catalyzed isomerization and subsequent selective interception opens new avenues for the synthesis of complex pyridine derivatives, which are crucial building blocks in various chemical industries, including pharmaceuticals and agrochemicals.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo Compounds

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a wealth of information regarding the electronic and vibrational energy levels, nuclear environments, and molecular mass of 3-bromo- compounds. Each technique offers unique insights that, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-bromo- compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectroscopy , the chemical shift of protons is significantly influenced by the presence of the electronegative bromine atom. Protons on the carbon atom directly bonded to bromine (α-protons) and on adjacent carbons (β-protons) are typically deshielded, causing their signals to appear at a higher chemical shift (downfield) compared to analogous non-brominated compounds. modgraph.co.uklibretexts.org This deshielding effect diminishes with increasing distance from the bromine atom. libretexts.org For instance, in the ¹H NMR spectrum of 3-bromo-1-propene, the protons on the CH₂Br group are observed at a different chemical shift than the vinyl protons. chegg.com The multiplicity of signals, governed by spin-spin coupling, provides further structural information about the connectivity of protons.

In ¹³C NMR spectroscopy , the carbon atom attached to bromine experiences a direct electronic effect, which influences its chemical shift. However, predicting this shift can be complex due to the "heavy atom effect," where the large electron cloud of bromine can induce shielding or deshielding effects that don't strictly follow electronegativity trends. stackexchange.com Errors in computed chemical shifts for carbons bonded to bromine can be significant. stackexchange.com Despite this, the number of distinct signals in a ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule, which is crucial for structure determination. For example, the ¹³C NMR spectrum of 1-bromo-2-methylpropane (B43306) shows three distinct signals for its four carbon atoms, corresponding to the two equivalent methyl carbons, the tertiary CH carbon, and the CH₂Br carbon. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Select 3-Bromo- Compounds

Compound NameNucleusPositionChemical Shift (ppm)Solvent
This compound1-propanol chemicalbook.com¹³CC1 (-CH₂OH)61.5CDCl₃
¹³CC2 (-CH₂-)35.5CDCl₃
¹³CC3 (-CH₂Br)32.8CDCl₃
1-Bromo-4-(but-3-enyl)benzene rsc.org¹HH (vinyl)5.88-5.76 (m)CDCl₃
¹HH (vinyl)5.06-4.96 (m)CDCl₃
¹HH (allylic)2.38-2.30 (m)CDCl₃
¹HH (benzylic)2.68 (t)CDCl₃
¹³CC (aromatic, C-Br)132.11CDCl₃
¹³CC (vinyl, -CH=)132.06CDCl₃
¹³CC (vinyl, =CH₂)115.77CDCl₃

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. gatewayanalytical.com While FTIR relies on the absorption of infrared light by bonds with a changing dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light due to changes in bond polarizability. gatewayanalytical.comthermofisher.com

The most characteristic vibration for 3-bromo- compounds in an infrared spectrum is the C-Br stretching frequency. This absorption is typically observed in the fingerprint region of the spectrum, generally between 690 and 515 cm⁻¹. libretexts.org The exact position of the C-Br stretch depends on the molecular structure. Heavier atoms vibrate at lower frequencies, so the C-Br bond has a lower stretching frequency than a C-Cl or C-H bond. scribd.comquora.com

Other functional groups within the molecule will also display their characteristic absorption bands. For example, in this compound1-propanol, a broad O-H stretching band would be expected around 3300-3400 cm⁻¹, and C-O stretching would appear in the 1000-1200 cm⁻¹ region. researchgate.net In a compound like 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, characteristic peaks for the C=O (carbonyl) and C=C (alkene) stretches, as well as aromatic C-H vibrations, would be observed alongside the C-Br stretch. rasayanjournal.co.in

Raman spectroscopy is particularly sensitive to non-polar, homo-nuclear bonds (e.g., C=C, C-C) and can provide complementary information to FTIR. gatewayanalytical.com For instance, in molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in 3-Bromo- Compounds

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)
C-BrStretch690 - 515 libretexts.org
C-H (sp³)Stretch3000 - 2850 msu.edu
C-H (sp²)Stretch3100 - 3000 msu.edu
C=CStretch1680 - 1620
C=OStretch1780 - 1650 libretexts.org
O-H (alcohol)Stretch (broad)3500 - 3200

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). nih.gov The absorption of UV or visible light excites valence electrons to higher energy levels. jetir.org While simple alkyl bromides show weak n → σ* transitions in the far UV region, the presence of chromophores like double bonds, aromatic rings, or carbonyl groups in 3-bromo- compounds leads to more informative spectra with π → π* and n → π* transitions at longer wavelengths. nih.gov

The bromine atom, with its lone pairs of electrons, can act as an auxochrome, modifying the absorption wavelength and intensity of the primary chromophore. This often results in a bathochromic (red) shift compared to the unsubstituted parent compound.

In molecules featuring both an electron-donating group and an electron-accepting group connected by a conjugated system, intense charge-transfer (CT) bands can be observed. jetir.orglibretexts.org These transitions involve the effective movement of an electron from the donor to the acceptor portion of the molecule upon photoexcitation. researchgate.net In certain 3-bromo- aromatic compounds, the bromine atom can participate in these electronic transitions, influencing the energy and intensity of the CT band. The spectra of these charge-transfer complexes often feature an additional absorption band in the near-UV or visible region that is not present in the spectra of the individual components. jetir.org

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of any organobromine compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info

This results in the molecular ion (M⁺) appearing as a pair of peaks, known as the M and M+2 peaks, separated by two mass-to-charge (m/z) units, with nearly equal intensity. docbrown.info The presence of this characteristic 1:1 ratio doublet is strong evidence for a molecule containing a single bromine atom. youtube.com If a molecule contains multiple bromine atoms, the isotopic pattern becomes more complex, following a binomial distribution (e.g., a 1:2:1 ratio for two bromines at M, M+2, and M+4). youtube.com

In addition to identifying the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. The ionized molecule can break apart in predictable ways, and the resulting fragment ions are detected. Common fragmentation pathways for 3-bromo- compounds include the loss of a bromine radical (•Br) or hydrogen bromide (HBr). researchgate.net For example, in the mass spectrum of bromoethane, prominent peaks corresponding to the loss of bromine from the molecular ion are observed. docbrown.info

Table 3: Isotopic Peak Patterns in Mass Spectrometry for Compounds Containing Bromine

Number of Bromine AtomsIsotopic PeaksRelative Intensity Ratio
1M, M+2~1:1
2M, M+2, M+4~1:2:1 youtube.com
3M, M+2, M+4, M+6~1:3:3:1 youtube.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

This technique has been successfully applied to various 3-bromo- derivatives, providing unambiguous confirmation of their molecular structure. For example, the crystal structure of This compound2-hydroxybenzonitrile (B84773) revealed not only the expected covalent bonding framework but also details about molecular packing, including intermolecular O-H···Br and O-H···N hydrogen bonding. nih.govresearchgate.net

Furthermore, X-ray crystallography is crucial for studying non-covalent interactions involving the bromine atom. Halogen bonding (C-Br···X, where X is a Lewis base) and other weak interactions like C-H···Br contacts play a significant role in dictating the supramolecular architecture of these compounds in the solid state. nih.govmdpi.com The analysis of crystal packing can reveal how molecules organize into larger assemblies, which is critical for understanding the material properties of the solid. mdpi.comresearchgate.net

Table 4: Example Crystallographic Data for this compound2-hydroxybenzonitrile nih.gov

ParameterValue
Chemical FormulaC₇H₄BrNO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.0171 (7)
b (Å)3.8488 (2)
c (Å)13.5989 (7)
β (°)96.062 (1)
Volume (ų)677.50 (6)
Z (molecules/unit cell)4

Conformational Analysis and Stereoisomerism in 3-Bromo- Derivatives

Many 3-bromo- compounds possess structural features that give rise to stereoisomerism, the phenomenon where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. britannica.com

If a 3-bromo- compound contains a chiral center (typically a carbon atom bonded to four different groups), it can exist as a pair of enantiomers—non-superimposable mirror images. britannica.com Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. rutgers.edu For example, a compound like 2-bromo-3-chlorobutane has two chiral centers and can exist as four possible stereoisomers (RR, SS, RS, and SR). ucsb.edu The RR and SS forms are enantiomers, while the RS and RR forms are diastereomers. ucsb.edu

In cases where a 3-bromo- compound contains a carbon-carbon double bond with appropriate substitution, E/Z (geometric) isomerism can occur. msu.edu The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, opposite sides) or Z (zusammen, same side) based on the relative positions of the highest-priority substituents on each carbon of the double bond. savemyexams.com

Conformational analysis deals with the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For acyclic 3-bromo- compounds, rotation around C-C bonds leads to various staggered and eclipsed conformers. In cyclic systems, such as a 3-bromocyclohexane derivative, the bromine substituent can occupy either an axial or an equatorial position, which are in equilibrium through ring-flipping. The relative stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions, which generally make the equatorial conformation more stable. Spectroscopic techniques, particularly NMR at low temperatures, can sometimes be used to study the populations of individual conformers. modgraph.co.uk

Tautomerism Studies in 3-Bromo- Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of heterocyclic chemistry. The position of this equilibrium can be significantly influenced by the electronic and steric effects of substituents on the heterocyclic ring. The introduction of a bromine atom at the 3-position of a heterocyclic system can alter the relative stabilities of tautomeric forms through its inductive and resonance effects. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for the elucidation of tautomeric structures and the quantification of their equilibrium ratios in solution and in the solid state.

Annular Tautomerism in this compoundPyrazoles

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, and they are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms. In the case of 3(5)-substituted pyrazoles, two tautomeric forms are possible: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.

A study on 3(5)-phenylpyrazoles, including the 4-bromo-3-phenylpyrazole derivative, has provided valuable insights into the tautomeric preferences of these systems. While this compound is a 4-bromo derivative, the authors suggest that the bromine atom at the 4-position does not significantly influence the tautomeric equilibrium, making it a relevant model for understanding the behavior of this compoundpyrazoles. fu-berlin.de Using multinuclear NMR spectroscopy at low temperatures, it was determined that 3(5)-phenylpyrazoles exist in solution as mixtures that are rich in the 3-phenyl tautomer. fu-berlin.de This preference for the 3-substituted tautomer is also observed in the solid state. fu-berlin.de

The determination of the tautomeric equilibrium is achieved by analyzing the distinct signals for the corresponding atoms in each tautomer in the NMR spectra under slow proton exchange conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of a 4-Bromo-3-phenylpyrazole model system

Atom3-Phenyl Tautomer (Major)5-Phenyl Tautomer (Minor)
¹H NMR
H-5~7.8-
Phenyl-H~7.2-7.6~7.2-7.6
¹³C NMR
C-3~150-
C-4~95~95
C-5~130~140
Phenyl-C~125-135~125-135

Note: The data in this table is illustrative and based on findings for 4-bromo-3-phenylpyrazole, serving as a model for this compoundpyrazole systems.

Keto-Enol and Lactam-Lactim Tautomerism

Heterocyclic compounds containing hydroxyl or amino groups adjacent to an endocyclic double bond can exist in equilibrium with their keto or imino tautomers, respectively. This type of tautomerism is particularly relevant for pyridinones, quinolinones, and other related systems.

For instance, in this compound2-pyridone, a keto-enol (or more accurately, lactam-lactim) tautomerism is expected. The lactam form (this compoundpyridin-2(1H)-one) is generally the more stable tautomer for 2-pyridones. nih.gov Spectroscopic studies on related compounds, such as 6-chloro-2-pyridone, have utilized 2D IR spectroscopy to distinguish between the lactam and lactim forms in aqueous solutions. nih.gov The carbonyl stretching frequency in the IR spectrum is a key diagnostic tool, with the lactam form exhibiting a characteristic C=O absorption band.

A study of 3-substituted 2-methyl-quinolin-4(1H)-ones, which included a 3-bromo derivative, employed ¹³C NMR spectroscopy and quantum-chemical calculations to investigate the 4-hydroxy/4-oxo tautomerism. The significant deshielding of the C4 carbon atom in the ¹³C NMR spectrum provided strong evidence for the predominance of the 4-oxo (lactam) form in DMSO-d₆ solution.

Table 2: Comparative Spectroscopic Data for Lactam and Lactim Tautomers in a Model 6-chloro-2-pyridone System

Spectroscopic FeatureLactam FormLactim Form
IR (cm⁻¹)
ν(C=O)~1650Absent
ν(O-H)Absent~3400
Ring VibrationsDistinct patternDistinct pattern
¹³C NMR (ppm)
C=O~160-170Absent
C-OHAbsent~150-160

Note: This data is based on a 6-chloro-2-pyridone model and is intended to illustrate the expected spectroscopic differences in a this compoundpyridone system.

Tautomerism in this compoundIndoles

Table 3: Spectroscopic Data for the Stable Tautomer of this compound1H-indole

NucleusChemical Shift (δ, ppm)
¹³C NMR
C-2~125
C-3~100
C-3a~128
C-4~122
C-5~123
C-6~120
C-7~112
C-7a~135

Note: This data represents the stable 1H-tautomer of this compoundindole.

Computational Chemistry Approaches for 3 Bromo Compound Analysis

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a crucial computational chemistry approach for elucidating the dynamic behavior of chemical compounds, particularly in their interactions with biological macromolecules like proteins. For 3-Bromo- compounds, MD simulations provide atomic-level insights into binding mechanisms, conformational changes, and the stability of ligand-protein complexes, complementing static docking studies by accounting for the flexibility of both the ligand and the protein uni.luuni.lu. This section details specific applications of MD simulations in analyzing the interactions of various 3-Bromo- derivatives with their target proteins, highlighting key research findings and quantitative data.

3-Bromo- Compounds as Inhibitors of Anopheles gambiae 3-Hydroxykynurenine Transaminase (Ag3HKT)

MD simulations have been employed to investigate the binding of brominated compounds to Anopheles gambiae 3-hydroxykynurenine transaminase (Ag3HKT), a protein target relevant for vector control. Thermodynamic calculations, often performed in conjunction with MD simulations (e.g., MM-GBSA/PBSA), revealed significant binding energies for several brominated derivatives. For instance, 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid (Compound 1) exhibited a total binding energy (ΔGbind) of -26.64 kcal/mol against the 2CH2 protein target. Similarly, 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid (Compound 15e) and 3-[3-(4-bromo-2-methylphenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid (Compound 15b) showed ΔGbind values of -24.26 kcal/mol and -14.11 kcal/mol, respectively. These values indicate a greater stabilizing effect on the 2CH2 protein target compared to a previously reported inhibitor candidate, 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (Compound 6d), which had a ΔGbind of -12.02 kcal/mol. The simulations were conducted using the AMBER force field, with solvation in TIP3 water molecules, and involved minimization steps to achieve stable systems fishersci.ca.

Table 1: Binding Free Energies (ΔGbind) of 3-Bromo- Compounds with Ag3HKT (PDB: 2CH2)

Compound NameΔGbind (kcal/mol) fishersci.ca
2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid (Cmpd1)-26.64
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid (15e)-24.26
3-[3-(4-bromo-2-methylphenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid (15b)-14.11
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (6d, Reference)-12.02

Stability Analysis of 3-Bromophenyl Pyrazole (B372694) Derivatives with Human Butyrylcholinesterase (BuChE)

MD simulations have been instrumental in assessing the stability of complexes formed between 3-bromophenyl derivatives and human Butyrylcholinesterase (BuChE), an enzyme relevant in Alzheimer's disease research. A study involving (3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone, identified as a promising BuChE inhibitor, utilized a 133 ns MD simulation. The analysis of the Root Mean Square Deviation (RMSD) versus time plot indicated that the "BuChE-Top inhibitor" complex achieved equilibrium around 22 ns and remained predominantly stable thereafter. The backbone RMSD fluctuations were observed to be limited within a range of 1.2–1.9 Å from 22 ns onwards until the end of the 133 ns simulation, confirming the stability of the enzyme-inhibitor complex nih.gov.

Investigation of Bromooxazepine and Bromobenzodiazepine Derivatives with HSP90 Chaperone Inhibitors

Molecular dynamics simulations have been applied to investigate the stability and binding modes of bromooxazepine and bromobenzodiazepine derivatives targeting HSP90 chaperone inhibitors (PDB: 2VCI). For instance, 4-(3-bromo-4-(1,2-dibromo-2-(4-hydroxyphenyl)ethyl)-2,3-dihydrobenzo[b] nih.govuni.luoxazepin-2-ylphenol was studied using MD simulations to understand its stability within the protein complex. The MD simulation, typically limited to 50 ns, provided insights into the stability of the docked complexes uni.lu. Similarly, MD simulations were performed on bromo nih.govuni.lubenzodiazepine derivatives, such as Compound 1B (this compound6-bromo-5-(1,2-dibromo-2-(2,3,4-trimethoxyphenyl)ethyl)-7-(2,3,4-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H-1,4-diazepine), to verify and validate the precision and correctness of binding with the 4,5-diaryl isoxazole (B147169) Hsp90 chaperone inhibitors. The results suggested excellent stability of the compound in the active site, with MD simulations evaluating RMSD and RMSF values to assess the ligand-protein complex's stability nih.gov.

Analysis of 3-Bromophenyl Thiazole (B1198619) Derivatives with DNA Gyrase B

MD simulations have also been utilized to study the interaction of (2E)-3-(3-bromophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one with DNA gyrase B (PDB ID: 6J90). The simulations provided crucial insights into the structural analysis and confirmed the stable binding of this 3-bromophenyl thiazole derivative. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), hydrogen bond analysis, and Solvent Accessible Surface Area (SASA) were employed to characterize the protein-ligand complex's dynamics and stability, indicating a robust interaction chemdiv.com.

Applications of 3 Bromo Compounds in Chemical Synthesis and Industry

Role as Versatile Building Blocks in Organic Synthesis

The utility of 3-bromo- compounds as versatile building blocks stems from the ability of the bromine atom to serve as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. Current time information in Pasuruan, ID. This capability is fundamental to molecular construction, allowing chemists to assemble complex architectures from simpler, readily available precursors.

A prime example is 3-Bromopyridine (B30812) , a colorless liquid widely used as a foundational unit in organic synthesis. unimas.my It readily participates in numerous palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern chemistry. These include the Heck reaction, for forming carbon-carbon bonds with alkenes, and the Buchwald–Hartwig amination, for creating carbon-nitrogen bonds. unimas.my Furthermore, 3-bromopyridine can be converted into 3-lithiopyridine or 3-pyridylboronic acid, which are powerful intermediates for creating a wide range of 3-substituted pyridines. dtic.mil

Similarly, heterocyclic compounds like 3-(Bromoacetyl)coumarins have emerged as prominent structural platforms. They serve as attractive starting points for synthesizing a wide variety of five- and six-membered heterocyclic systems, including pyrazoles, thiazoles, imidazoles, and pyridines, which are prevalent in medicinal chemistry. trilogyflavors.com The reactivity of the bromoacetyl group allows for facile cyclization and condensation reactions to build these complex scaffolds. trilogyflavors.com

Other notable examples include:

3-Bromo N-alkyl cyanamides : These compounds contain two useful electrophilic sites—the alkyl bromide and the cyanamide—making them valuable for synthesizing nitrogen-containing heterocycles like cyclic guanidines. jaydevchemicals.com

3-Bromothiophene (B43185) : This compound is a key reactant for synthesizing 3-substituted thiophenes. It can be converted to 3-lithiothiophene or undergo nickel-catalyzed cross-coupling with Grignard reagents to introduce various alkyl groups. acs.orgresearchgate.net

Table 1: Key 3-Bromo- Building Blocks and Their Synthetic Applications
CompoundKey ReactionsResulting StructuresReference
3-BromopyridineHeck reaction, Buchwald-Hartwig amination, Lithiation, Suzuki coupling3-Aryl pyridines, 3-Aminopyridines, 3-Pyridylboronic acid unimas.mydtic.mil
3-(Bromoacetyl)coumarinCondensation, CyclizationThiophenes, Imidazoles, Pyrazoles, Thiazoles, Pyridines trilogyflavors.com
3-BromothiopheneLithiation, Nickel-catalyzed cross-coupling, Suzuki coupling3-Alkylthiophenes, 3,3'-Bithiophene, Thienyl derivatives acs.org
3-Bromo N-alkyl cyanamidesvon Braun reaction, CyclizationNitrogen heterocycles, Cyclic guanidines jaydevchemicals.com

Intermediates in the Production of Pharmaceuticals and Agrochemicals

The versatility of 3-bromo- compounds makes them indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Current time information in Pasuruan, ID.deepdyve.com Their role is to provide a core structure that can be chemically modified in subsequent steps to build the final, biologically active molecule. deepdyve.comd-nb.info

In the pharmaceutical sector, 3-Bromoaniline is a widely used intermediate for synthesizing a variety of drugs. d-nb.infoacs.org Its specific chemical structure is a building block for drugs targeting cancer and infectious diseases. d-nb.infogoogle.com For instance, it is a key intermediate in the synthesis of the analgesic drug Tramadol. google.com The bromine atom can be substituted or modified to create molecules with specific biological activities. d-nb.info Another important intermediate is BROMO-OTBN (4'-Bromomethyl-2-cyanobiphenyl) , which is crucial for producing the "sartan" class of antihypertensive drugs, such as losartan (B1675146) and valsartan. researchgate.net The bromine atom provides a reactive site for the precise chemical modifications needed to form the final API. researchgate.net

In the agrochemical industry, 3-bromo- compounds are foundational to the creation of modern herbicides, insecticides, and fungicides. d-nb.inforesearchgate.net3-Bromoiodobenzene , for example, is a versatile building block for complex molecules used in crop protection. youtube.com Its unique structure, featuring both bromine and iodine, allows for highly specific and efficient reactions to create compounds with targeted biological activity against pests. youtube.com Similarly, 3-bromoaniline is used in the production of various herbicides and fungicides. d-nb.info

Table 2: Examples of 3-Bromo- Intermediates in Industry
Intermediate CompoundIndustryApplication / Final Product ClassReference
3-BromoanilinePharmaceuticalAnalgesics (e.g., Tramadol), anticancer agents d-nb.infogoogle.com
BROMO-OTBNPharmaceuticalAntihypertensives (Sartans) researchgate.net
Methyl 3-amino-6-bromo-2-pyrazinecarboxylatePharmaceuticalDrugs for neurological and infectious diseases deepdyve.com
3-BromoiodobenzeneAgrochemicalHerbicides, Insecticides, Fungicides youtube.com

Precursors for Polymer Synthesis

In materials science, 3-bromo- compounds serve as essential precursors for the synthesis of advanced polymers with unique electronic and functional properties. The bromine atom can act as a leaving group in polymerization reactions, particularly in cross-coupling polymerization, which is a powerful method for creating conjugated polymers.

3-Bromothiophene is a critical monomer for the synthesis of thiophene-based polymers. Poly(3-bromothiophene), prepared by the oxidative polymerization of the monomer, is a conductive polymer with interesting optical and electrochemical properties. More importantly, 3-bromothiophene and its derivatives are used in various cross-coupling reactions to create well-defined polythiophenes and block copolymers for applications in organic electronics, such as organic solar cells and field-effect transistors (OFETs). The bromine atom provides the necessary reactive site for chain-growth polymerization methods like Suzuki and Stille coupling.

The concept extends to other brominated monomers, where the bromine-containing polymer itself can be a highly reactive precursor. Post-polymerization modification of these "polymeric bromine precursors" allows for the introduction of a wide variety of functional groups in a single step, enabling the creation of diverse functional materials and stimuli-responsive nanoparticles.

Use in Perfume and Flavor Industries

While 3-bromo- compounds are not typically used as final ingredients in perfume and flavor formulations, their role as versatile synthetic intermediates is crucial for the broader chemical industry that supplies these sectors. The creation of complex aroma and flavor molecules often relies on multi-step synthetic sequences where brominated compounds can serve as key precursors.

For instance, pyrazines are a class of heterocyclic compounds known for their potent roasted, nutty, and earthy aromas, making them vital components in savory flavors and certain fragrances. dtic.milgoogle.com The synthesis of substituted pyrazines can involve intermediates that are halogenated, and the principles of using brominated heterocycles like 3-bromopyridine as building blocks are applicable to the construction of such complex aromatic systems. dtic.mil The synthesis of 2-bromopyrazine (B1269915) is a known transformation, highlighting the utility of bromo- intermediates in accessing this class of aroma compounds.

Similarly, isochroman-based molecules are valued in perfumery for their unique musk and woody fragrances. youtube.com The synthesis of these structures can proceed through brominated intermediates, such as the unstable 3- or 4-bromoisochroman, which is formed during the bromination of isochroman. jaydevchemicals.com Although these bromo- intermediates are transient, their formation is a key step en route to the final fragrance molecule.

Therefore, the contribution of 3-bromo- compounds to the perfume and flavor industries is indirect but fundamental, lying in their utility as foundational building blocks for constructing the complex organic molecules that ultimately provide the desired scents and tastes.

Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article
Compound NameCAS NumberChemical Formula
3-Bromoaniline591-19-5C₆H₆BrN
3-Bromoiodobenzene591-18-4C₆H₄BrI
3-Bromopyridine626-55-1C₅H₄BrN
3-Bromothiophene872-31-1C₄H₃BrS
3-(Bromoacetyl)coumarinNot specifiedC₁₁H₇BrO₃
4'-Bromomethyl-2-cyanobiphenyl (BROMO-OTBN)114772-54-2C₁₄H₁₀BrN
Methyl 3-amino-6-bromo-2-pyrazinecarboxylateNot specifiedC₆H₆BrN₃O₂
Poly(3-bromothiophene)Not specified(C₄H₂BrS)n

Applications in Biological and Medicinal Chemistry of 3 Bromo Derivatives

Design and Synthesis of Bioactive 3-Bromo- Containing Molecules

The incorporation of a 3-bromo substituent often facilitates further chemical transformations or directly contributes to the compound's biological activity through its electronic and steric properties. For instance, 3-bromofuran (B129083) is a crucial intermediate in the synthesis of more complex compounds, including those with anti-inflammatory properties, such as (+)-Cacospongionolide B. It has also been utilized in the total synthesis of bioactive alkaloids like (−)-neothiobinupharidine and hallucinogenic compounds such as Salvinorin A researchgate.net. Similarly, 3-bromobenzaldehyde (B42254) finds use in the synthesis of intricate pharmaceutical compounds tandfonline.com.

In the realm of heterocyclic chemistry, 3-bromothiophene (B43185) serves as a precursor for the synthesis of the antibiotic timentin and the vasodilator cetiedil (B83691) fishersci.ca. 3-Bromoaniline is employed in the synthesis of amino-substituted quinazoline (B50416) derivatives jptcp.com. Furthermore, benzoic acid, 3-bromo-, methyl ester acts as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals researchgate.net. The compound 3-bromo-4,4-dimethyloxazolidin-2-one (B8778558) is recognized as a valuable building block in the synthesis of natural products and pharmaceuticals, primarily due to the ease with which its bromine atom can be displaced by nucleophiles, allowing for broad functionalization ontosight.ai. Recent studies have also highlighted the synthesis of 3-bromo isoquinoline (B145761) derivatives via Suzuki coupling reactions, specifically for their potential as analgesic and anti-inflammatory agents jptcp.com.

Investigation of Biological Activities

Derivatives featuring the 3-bromo moiety have been extensively investigated for their diverse biological activities, showcasing their therapeutic potential across various disease areas.

Several 3-bromo- derivatives have exhibited notable antimicrobial and antifungal activities. 3-Bromopyruvate (B3434600) (3-BP), for example, possesses documented antimicrobial properties nih.gov. Beyond 3-BP, 3-bromo isoquinoline derivatives have demonstrated both antibacterial and antifungal activities jptcp.com.

Specific examples include this compound4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives, with 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one showing a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes researchgate.netnih.gov. A novel series of this compound4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives displayed antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, suggesting a mechanism of action distinct from common antibiotics nih.gov.

The oxazolidinone class, including this compound4,4-dimethyloxazolidin-2-one, has been studied for its antimicrobial properties, with derivatives and analogs being of interest for developing new antimicrobial agents due to their ability to inhibit bacterial protein synthesis ontosight.ai. Flavonoid derivatives containing bromine, such as 6-bromo-8-nitroflavanone, have shown antimicrobial properties, notably stimulating the growth of probiotic bacteria like Lactobacillus acidophilus and Pediococcus pentosaceus semanticscholar.org.

Furthermore, (Z)-3-(bromomethylene)thiochroman-4-ones have been designed and synthesized, demonstrating antifungal activity against various fungal species, including C. neoformans and C. Krusei semanticscholar.orgnih.gov. In agricultural contexts, 3-phenyl-1,2,4-triazin-6-one derivatives with a 3-bromo substituent at the 3-position (compound 10) exhibited enhanced fungicidal activity against plant-pathogenic fungi, such as Zymoseptoria tritici, with an EC50 of 0.08 walshmedicalmedia.com. Oxothiazolidin derivatives with various 3-bromo substitutions (e.g., this compound4-hydroxy, this compound4-methoxy, this compound4-ethoxy, and 3,5-dibromo-4-hydroxy) have also been evaluated for their antimicrobial and antifungal activities, showing varying levels of inhibition against bacterial and fungal strains nih.gov.

Table 1: Examples of 3-Bromo- Derivatives with Antimicrobial and Antifungal Activities
Compound Class/DerivativeActivityTarget Organism/StrainKey FindingsReference
3-Bromopyruvate (3-BP)AntimicrobialGeneralDocumented antimicrobial properties. nih.gov
3-Bromo isoquinoline derivativesAntibacterial, AntifungalNot specified in detailNoteworthy activity. jptcp.com
3,5-Dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-oneAntifungalTrichophyton mentagrophytesBroad antifungal spectrum, good fungicidal activity. researchgate.netnih.gov
This compound4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivativesAntibacterialStaphylococcus aureus, Gram-positive bacteriaActive against resistant strains, suggesting different mechanism. nih.gov
This compound4,4-dimethyloxazolidin-2-one derivativesAntimicrobialBacteria (general)Inhibit protein synthesis in bacteria. ontosight.ai
6-Bromo-8-nitroflavanone (flavonoid derivative)AntimicrobialLactobacillus acidophilus, Pediococcus pentosaceusStimulated growth of probiotic bacteria. semanticscholar.org
(Z)-3-(bromomethylene)thiochroman-4-onesAntifungalC. neoformans, C. Krusei, M. gypseum, C. parapsilosis, E. floccosum, S. scheneknEffective against various fungi, some comparable to fluconazole. semanticscholar.orgnih.gov
3-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one (3-bromo substituted)Antifungal (fungicidal)Zymoseptoria tritici, Leptosphaeria nodorum, Magnaporthe grisea, Ustilago maydisEC50 = 0.08 (averaged across four pathogens); most active among tested. walshmedicalmedia.com
Oxothiazolidin derivatives (e.g., this compound4-ethoxy)Antibacterial, AntifungalS. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicansShowed varying MIC values, some potent. nih.gov

3-Bromopyruvate (3-BP) stands out as a promising anticancer agent, primarily due to its ability to selectively target the energy metabolism of cancer cells, a phenomenon often referred to as the Warburg effect. 3-BP is preferentially taken up by tumor cells via monocarboxylate transporters (MCTs), which are frequently overexpressed in malignant cells nih.govnih.govnih.gov.

Once inside cancer cells, 3-BP acts as a highly reactive alkylating agent, inhibiting key glycolytic enzymes such as hexokinase II (HK II) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nih.govnih.govnih.gov. This inhibition leads to a significant depletion of intracellular ATP and the generation of reactive oxygen species (ROS), ultimately causing cell death nih.govnih.gov. Studies have shown 3-BP to exhibit impressive antitumor effects in various animal tumor models and against multiple cancer cell lines, including hepatoma cells (e.g., BEL-7402 cells), where it significantly inhibited growth and induced tumor necrosis in vivo nih.govplos.orgresearchgate.net. The pleiotropic action of 3-BP, affecting multiple metabolic pathways, underscores its potential as an effective therapeutic strategy nih.goviajps.commdpi.com.

Table 2: Key Research Findings on 3-Bromopyruvate (3-BP) Anticancer Activity
Property/MechanismDetailsReference
Selective Uptake Preferentially taken up by tumor cells via overexpressed monocarboxylate transporters (MCTs). nih.govnih.govnih.gov
Targeting Glycolysis Inhibits key glycolytic enzymes like Hexokinase II (HK II) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.govnih.gov
ATP Depletion Inhibition of glycolytic enzymes leads to a sharp drop in intracellular ATP levels. nih.govnih.gov
ROS Generation Induces the formation of reactive oxygen species (ROS), contributing to oxidative stress. nih.govnih.gov
DNA Damage Can induce DNA damage, possibly through ROS generation, especially at lower concentrations. nih.gov
In vitro Efficacy Strong cytotoxic activity against most cancer cells; inhibits growth of hepatoma BEL-7402 cells. nih.govresearchgate.net
In vivo Efficacy Attenuates tumor growth and causes tumor necrosis in animal models (e.g., hepatic cancer in nude mice). researchgate.net
Mechanism Complexity Pleiotropic action, affecting various proteins, glycolytic enzymes, and mitochondrial function. nih.goviajps.commdpi.com

3-Bromo- derivatives have shown promise as analgesic and anti-inflammatory agents. Newly synthesized 3-bromo isoquinoline derivatives have demonstrated noteworthy analgesic and anti-inflammatory activity, suggesting their potential as lead molecules for drug discovery in this area jptcp.comjptcp.com.

In a study evaluating fused heterocyclic ring systems, this compound2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibited excellent analgesic activity when compared to indomethacin. Concurrently, 2-(4-bromophenyl)-6-(phenylsulfonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine showed the highest anti-inflammatory effect nih.gov. Generally, bromine-substituted analogues are reported to exhibit improved anti-inflammatory activity tandfonline.com. A heterocyclic compound featuring a this compound4-fluoro phenyl ring has been identified as a potent analgesic for neuropathic and inflammatory pain tandfonline.com.

Further research on 1,3,4-oxadiazole (B1194373) and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives bearing a this compound4-fluoro phenyl moiety revealed that compound 7c, a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative, possessed the highest anti-inflammatory (51.86% inhibition) and analgesic (48.18% inhibition) activity compared to ibuprofen (B1674241) tandfonline.com. Halogenated derivatives of piperidine-4-carboxamide, including those with a bromo substituent, have also shown considerable anti-inflammatory effects in carrageenan-induced edema models in rats researchgate.net.

Indole derivatives, specifically (R)-5-Bromo-3-(N-Methylpyrrolidine-2-yl-Methyl)-1H (substituted)-indole series, have demonstrated promising analgesic activity using the tail immersion technique in mice. Among these, (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (T3) emerged as a potent analgesic agent nih.gov. Moreover, this compound4,5-dihydroxybenzaldehyde, isolated from Polysiphonia morrowii, has been shown to suppress inflammation stimulated by TNF-α/IFN-γ in HaCaT keratinocytes researchgate.net. In the context of chalcone (B49325) derivatives, 2'-hydroxy-3-bromo-6'-methoxychalcone (Ch31) potently inhibited inducible nitric oxide synthase (iNOS)-catalyzed nitric oxide production and down-regulated iNOS expression, indicating significant anti-inflammatory activity researchgate.net.

Table 3: Examples of 3-Bromo- Derivatives with Analgesic and Anti-inflammatory Activities
Compound Class/DerivativeActivityKey FindingsReference
3-Bromo isoquinoline derivativesAnalgesic, Anti-inflammatoryNoteworthy activity, potential lead molecules. jptcp.comjptcp.com
This compound2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineAnalgesicExcellent activity compared to indomethacin. nih.gov
2-(4-Bromophenyl)-6-(phenylsulfonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineAnti-inflammatoryHighest anti-inflammatory effect. nih.gov
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole derivative (Compound 7c, this compound4-fluorophenyl moiety)Anti-inflammatory (51.86%), Analgesic (48.18%)Highest activity in its series, comparable to ibuprofen. tandfonline.com
Bromo derivatives of piperidine-4-carboxamideAnti-inflammatoryConsiderable effects in carrageenan-induced edema. researchgate.net
(R)-5-Bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (T3)AnalgesicMost potent in its series, comparable to diclofenac (B195802) sodium. nih.gov
This compound4,5-dihydroxybenzaldehydeAnti-inflammatorySuppresses TNF-α/IFN-γ-stimulated inflammation. researchgate.net
2'-Hydroxy-3-bromo-6'-methoxychalcone (Ch31)Anti-inflammatoryPotently inhibited iNOS-catalyzed NO production and down-regulated iNOS expression. researchgate.net

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors is a key area in antidiabetic drug research, and 3-bromo- derivatives have shown promise in this regard. Halogenated scaffolds, including those with bromine, are increasingly recognized for their potential in developing potent DPP-4 inhibitors plos.orgias.ac.in.

A novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed as DPP-4 inhibitors. Notably, compound 9i, which features a chloro substitution on a 6-bromo quinazoline ring, exhibited promising DPP-4 inhibitory activity with an IC50 of 9.25 ± 0.57 µM ias.ac.indntb.gov.ua. Furthermore, a hybrid compound (Compound C) with a 4-bromo substitution in ring A demonstrated enhanced DPP-4 inhibition activity in the nanomolar range (IC50 1.42 nM), showing a four-fold higher activity than alogliptin (B1666894) plos.org.

In the context of 1,2,3-triazole-based xanthine (B1682287) derivatives, compounds such as 8-bromo-7-(but-2-yn-1-yl)-1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (6a) and 8-bromo-7-(but-2-yn-1-yl)-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (6b) have been synthesized and evaluated as DPP-4 inhibitors, contributing to the understanding of structure-activity relationships for novel antidiabetic agents mdpi.com.

Table 4: Examples of 3-Bromo- Derivatives with Antidiabetic Potential (DPP-4 Inhibition)
Compound Class/DerivativeActivityKey FindingsReference
4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (Compound 9i, with 6-bromo quinazoline ring)DPP-4 InhibitorPromising inhibitory activity (IC50 = 9.25 ± 0.57 µM). ias.ac.indntb.gov.ua
Hybrid compound (Compound C, with 4-bromo substitution in ring A)DPP-4 InhibitorEnhanced inhibition (IC50 1.42 nM), 4x higher activity than alogliptin. plos.org
1,2,3-Triazole-based xanthine derivatives (e.g., 8-bromo-7-(but-2-yn-1-yl)-1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione)DPP-4 InhibitorSynthesized and evaluated for DPP-4 inhibitory activity. mdpi.com

Chalcone derivatives, a class of natural compounds, have garnered attention for their promising larvicidal properties, particularly against mosquito vectors like Aedes aegypti. The introduction of a 3-bromo substituent into chalcone structures has been shown to modulate and enhance their larvicidal activity.

A notable bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), has been designed, synthesized, and extensively characterized. This compound demonstrated promising larvicidal activity, achieving up to 80% mortality at a concentration of 57.6 mg·L⁻¹ against Aedes aegypti larvae researchgate.netnih.gova-z.lu.

Another effective furan-chalcone, (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one (compound 6c), proved to be more potent than the non-substituted chalcone. It exhibited significant larvicidal activity against Ae. aegypti larvae with an LC50 of 6.66 mg mL⁻¹ and an LC90 of 9.97 mg mL⁻¹. Importantly, this compound showed no clear signs of toxicity to other non-target organisms like Galleria mellonella (insect), Tetrahymena pyriformis (protozoan), and Chorella vulgaris (algae), highlighting its potential for targeted vector control. These findings suggest that the substitution pattern, particularly with bromine and furan (B31954) rings, plays a crucial role in enhancing the larvicidal efficacy of chalcone derivatives.

Table 5: Larvicidal Activity of this compoundChalcone Derivatives
Compound NameStructure TypeTarget OrganismLarvicidal Activity (Key Findings)Reference
(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP)BromochalconeAedes aegypti larvaeUp to 80% mortality at 57.6 mg·L⁻¹. researchgate.netnih.gova-z.lu
(E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one (Compound 6c)Furan-chalconeAedes aegypti larvaeLC50 = 6.66 mg mL⁻¹, LC90 = 9.97 mg mL⁻¹; more effective than non-substituted chalcone.

Enzyme Inhibition Studies (e.g., Glyoxalases, Cysteine Proteases)

Derivatives of 3-Bromo- have demonstrated efficacy as inhibitors of various enzymes, including glyoxalases and cysteine proteases, indicating their potential in therapeutic strategies.

Glyoxalase Inhibition Glyoxalase 1 (GLO1) is an enzyme crucial for methylglyoxal (B44143) detoxification, and its overexpression is observed in numerous cancer types, contributing to tumor growth, progression, and resistance to treatment. Inhibition of GLO1 has shown promising anti-tumor properties and can re-sensitize resistant tumors to treatment ctdbase.orgacrospharma.co.kr.

A notable 3-Bromo- derivative in this context is S-p-bromobenzylglutathione cyclopentyl diester (BBGD), also known as pBBG. This compound serves as a prototype GLO1 inhibitor, exhibiting antitumor activity both in vitro and in vivo medchemexpress.com. Research indicates that BBGD is particularly effective against tumors characterized by high GLO1 expression and resistance to conventional anticancer drugs medchemexpress.com. For instance, in vitro experiments demonstrated that GLO1 inhibition by S-p-bromobenzylglutathione cyclopentyl diester led to decreased cell viability and migration in cervical cancer cell lines acrospharma.co.kr.

Cysteine Protease Inhibition Cysteine proteases play vital roles in various biological processes, and their dysregulation is implicated in several diseases. 3-Bromo- derivatives have been explored as inhibitors for these enzymes.

One such example is 3'-bromopropiophenone (B130256) thiosemicarbazone (compound 1i), which was identified as a potent inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi. This compound demonstrated trypanocidal activity in mammalian cell cultures infected with T. cruzi without exhibiting toxicity to the mammalian cells themselves. Molecular modeling studies have been conducted to elucidate the mechanism of interaction between this inhibitor and the enzyme chem960.com.

Furthermore, a compound identified as this compound5-hydroxy-4-methoxyphenyl)acetamide, derived from the red algae Rhodomela confervoides, has shown potential as an inhibitor of the African Swine Fever Virus (ASFV) pS273R cysteine protease. Computational studies, including molecular docking and dynamics simulations, supported its stable and spontaneous binding to the protease, suggesting its utility in developing anti-ASFV drugs chem960.com. The broader class of alpha-bromomethyl ketones has also been recognized as potent "warheads" for inhibiting cysteine proteases, specifically for cathepsin B nih.gov.

Biorthogonal Chemistry and Site-Selective Protein Labeling using this compoundTetrazines

This compoundtetrazines, particularly This compound1,2,4,5-tetrazine (B6174517), have emerged as valuable tools in biorthogonal chemistry, enabling site-selective protein labeling and functionalization.

3-Bromotetrazine has been successfully synthesized and characterized, demonstrating its reactivity towards nucleophiles, which facilitates the creation of various 3-monosubstituted s-tetrazines nih.govuni.lutcichemicals.com. A key application lies in its ability to undergo nucleophilic aromatic substitutions under mild conditions, making it suitable for chemoselective protein labeling acs.orgnih.gov.

The stability of 3-bromotetrazine in aqueous media is a crucial property that has enabled the development of protocols for protein functionalization uni.lutcichemicals.com. It serves as a "minimal" and bifunctional tetrazine unit, acting as a bio-orthogonal handle for inverse electron demand Diels-Alder (iEDDA) reactions nih.govuni.lutcichemicals.com. This reactivity allows for efficient and selective conjugation to various biomolecules.

Moreover, this compound1,2,4,5-tetrazine has been utilized to achieve site-selective protein labeling through the genetic incorporation of an unnatural amino acid bearing an unsubstituted 1,2,4,5-tetrazin-3-yl functionality. This functionality can subsequently participate in fast click-to-release (CtR) biorthogonal reactions, showcasing its versatility in advanced chemical biology applications acs.orgnih.gov.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and interaction mechanisms. 3-Bromo- derivatives have been extensively studied using these methods to understand their interactions with various biological targets.

Ligand-Target Binding in Metabolic Enzymes Molecular docking has been employed to investigate the binding characteristics of 3-bromopyruvate (3-BP) and its derivatives, dibromopyruvate (DBPA) and propionic acid (PA), with key metabolic enzymes involved in glycolysis and the TCA cycle. These studies aim to inform the design of novel anticancer therapeutic strategies uni.luuni.luuni-goettingen.de134.76.19.

Research has indicated that derivatives such as DBPA and PA exhibit better binding strengths to metabolic enzymes compared to 3-BP alone uni.luuni-goettingen.de. Specific target enzymes for these compounds include Hexokinase 2 (HK2), Pyruvate Dehydrogenase (PDH), and Succinate Dehydrogenase (SDH). Among these, HK2 has been identified as a particularly preferred target based on docking parameters such as binding energy and dissociation constant uni-goettingen.de.

Table 1: Molecular Docking Data for 3-Bromopyruvate and Derivatives with Metabolic Enzymes

CompoundTarget Enzyme (PDB ID)Docking ToolBinding Energy (kcal/mol) / Dissociation Constant (µM)Key InteractionsReference
3-BromopyruvateHK2, PDH, SDH, etc.PatchDock, YASARA3.981 to 4.927 (Binding Energy); 1207.50 to 269.30 (Kd)Various interactions with amino acid residues. uni-goettingen.de
DibromopyruvateGAPDH, HK2, LDH, SDHPatchDock, YASARABetter binding strength than 3-BPInteracting amino acids in prominent binding pockets. uni.luuni-goettingen.de
Propionic AcidGAPDH, HK2, LDH, SDHPatchDock, YASARABetter binding strength than 3-BPInteracting amino acids in prominent binding pockets. uni.luuni-goettingen.de

Bromodomain and Protein Tyrosine Kinase Inhibition Molecular docking has also been applied to explore the inhibitory potential of 3-Bromo- compounds against other crucial protein targets. For instance, studies on This compound2-hydroxypyridine (B31989) monomer and dimer were conducted to assess their activity as bromodomain inhibitors. These investigations calculated minimum binding energies with targeted receptors such as BRD2 (PDB IDs: 5IBN, 3U5K, 6CD5) researchgate.net.

Bromo-substituted hydroxyxanthones have also been subjected to molecular docking analyses to understand their interactions with protein tyrosine kinase (1T46.pdb). One specific bromo-substituted hydroxyxanthone derivative (compound 3) showed a cDOCKER energy of 30.82 kcal/mol, indicating its potential in inhibiting this enzyme.

Table 2: Molecular Docking Data for Other 3-Bromo- Derivatives

CompoundTarget Protein (PDB ID)Docking ToolBinding Energy / Docking ScoreKey InteractionsReference
This compound2-hydroxypyridine monomer/dimerBRD2 (5IBN, 3U5K, 6CD5)Not specifiedMinimum binding energiesHydrogen bond interactions researchgate.net
Bromo-substituted hydroxyxanthone (Comp. 3)Protein Tyrosine Kinase (1T46.pdb)Discovery StudiocDOCKER energy: 30.82 kcal/molInteractions with amino acid residues
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (Comp. 5d)Human Placental Alkaline PhosphataseNot specifiedΔG = −7.5648 kCal/moleThree carbon–hydrogen interactions with Asp42, Gly313, and Glu321; hydrophobic interactions with His317 and Asp316.

Applications in Materials Science Involving 3 Bromo Moieties

Role of Bromine in Enhancing Properties of Organic Nonlinear Optical (NLO) Materials

The bromo group is recognized as an excellent substituent for designing effective organic second-order nonlinear optical (NLO) materials. abbaspourradlab.commdpi.com Its inclusion in conjugated organic compounds can lead to substantial improvements in the material's NLO properties, transparency, and thermal stability. abbaspourradlab.comCurrent time information in Pasuruan, ID.

Research into various bromo-substituted organic conjugated compounds, such as chalcones, stilbenes, and diphenylacetylenes, has revealed that the bromine atom significantly enhances the molecular first-order hyperpolarizabilities (β), a measure of the NLO response at the molecular level. abbaspourradlab.commdpi.com This enhancement is attributed to several factors. The bromo group is an effective component for increasing microscopic second-order nonlinearities. Current time information in Pasuruan, ID. Furthermore, it can reduce the dipole-dipole interactions between molecules, which favors the formation of an acentric crystal structure—a prerequisite for observing a second harmonic generation (SHG) effect in the bulk material. abbaspourradlab.commdpi.com

Studies comparing bromo-substituted compounds with their chloro-substituted counterparts have shown that the static first molecular hyperpolarizability (β₀) values of bromo-containing chromophores are 1.24 to 5.75 times greater than those of the corresponding chloro-containing chromophores. Current time information in Pasuruan, ID. This improvement is achieved without causing a significant shift of the absorption band to longer wavelengths, thus preserving the material's optical transparency. Current time information in Pasuruan, ID.

The beneficial effect of bromine extends to polymeric NLO materials. A polyimide incorporating chromophores with bromo substituents was found to exhibit a macroscopic nonlinear optical coefficient (d₃₃) of 20.1 pm/V. Current time information in Pasuruan, ID. This value is considerably higher than that of reference polyimides containing strong electron-accepting nitro (d₃₃ = 9.6 pm/V) or cyano (d₃₃ = 8.9 pm/V) groups, highlighting the effectiveness of bromine in enhancing NLO properties. Current time information in Pasuruan, ID. The presence of the bromine atom also beneficially affects the third-order nonlinear susceptibility of organic materials. researchgate.netresearchgate.net Theoretical predictions for 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988) show significant third-order susceptibility, suggesting their promise as NLO materials. researchgate.netresearchgate.netresearchgate.netnih.gov

Table 1: Comparison of Macroscopic NLO Coefficients (d₃₃) for Functionalized Polyimides Current time information in Pasuruan, ID.
Substituent Group on ChromophoreMacroscopic NLO Coefficient (d₃₃) (pm/V)Key Property
Bromo20.1High NLO coefficient with good optical transparency
Nitro9.6Strong electron acceptor
Cyano8.9Strong electron acceptor
ChloroVery SmallReference halogen substituent

Functionalization of Materials with 3-Bromo- Derivatives (e.g., Oil Sorbent Materials)

The 3-bromo- moiety serves as a versatile functional handle for the chemical modification of materials, enabling the tuning of their surface properties for specific applications like oil sorption. The goal in creating effective oil sorbents is to produce materials that are both hydrophobic (water-repelling) and oleophilic (oil-attracting). researchgate.net This is often achieved through surface functionalization. researchgate.netresearchgate.net

A key strategy for surface modification involves grafting polymers with desired properties onto a substrate. Bromo-substituted compounds are pivotal in this process. For instance, a facile, one-pot "grafting to" methodology utilizing "thio-bromo click" chemistry has been developed to create superhydrophobic and oleophobic surfaces. abbaspourradlab.com This process involves the attachment of a bromo-terminated polymer (Ns-polymer-Br) onto a surface, fundamentally altering its wettability and affinity for oils and water. abbaspourradlab.com

The synthesis of bromo-substituted polymers creates a versatile platform for further functionalization. Bromo-substituted ether-based polymers, for example, can be synthesized through polycondensation polymerization. mdpi.com The resulting polymer, containing reactive C-Br bonds, can then undergo post-functionalization reactions. A notable example is the copper-catalyzed Ullmann coupling reaction, which converts the carbon-bromine bond into a carbon-nitrogen bond, allowing for the introduction of new functional groups. mdpi.com While this specific example was aimed at carbon dioxide capture, the underlying principle demonstrates the utility of a bromo-functionalized polymer as a modifiable backbone that can be tailored for various material applications, including the development of sorbents with specific surface chemistries. mdpi.com The ability to introduce diverse functional groups allows for precise control over the material's surface energy and interaction with different liquids, which is critical for designing high-capacity and selective oil sorbents. researchgate.netresearchgate.net

New Mono- and Polycyclic B,N Heterocycles in Materials Science

In the field of materials science, there is significant interest in replacing carbon-carbon (C-C) bonds in aromatic systems with isoelectronic boron-nitrogen (B-N) bonds to create novel B,N heterocycles. researchgate.netrsc.org This BN/CC isosterism strategy expands the chemical space of organic molecules, and the resulting azaborines have applications in materials science, catalysis, and biomedical research. researchgate.net The 3-bromo- functionality is a critical building block in the synthesis of these advanced materials.

The synthesis of new mono- and polycyclic B,N heterocycles often relies on the strategic functionalization of precursors, where the 3-bromo- group acts as a versatile reactive site for cross-coupling reactions. For example, racemic and configurationally stable 3-bromo-2,1-azaborines have been used in dynamic kinetic asymmetric cross-coupling reactions with boronic acid derivatives to prepare axially chiral compounds. mdpi.com

Furthermore, triply orthogonal molecules like this compound1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine serve as common intermediates for synthesizing previously inaccessible BN naphthalene (B1677914) and BN indenyl structures. mdpi.com The compatibility of Negishi cross-coupling reactions with the versatile B-Cl and C-Br functionalities allows for the late-stage functionalization of the 1,2-azaborine (B1258123) core with a wide range of alkyl, aryl, and alkenyl zinc reagents. mdpi.com This modular approach, enabled by the 3-bromo- handle, is crucial for systematically tuning the electronic and photophysical properties of these heterocycles for their application in materials science, such as in the development of organic light-emitting devices. researchgate.net

Table 2: Examples of 3-Bromo- Precursors in B,N Heterocycle Synthesis mdpi.com
3-Bromo- PrecursorSynthetic ApplicationSignificance in Materials Science
This compound2,1-azaborinesDynamic kinetic asymmetric cross-couplingAccess to challenging C-B axially chiral compounds
This compound1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborineLate-stage functionalization via Negishi cross-couplingSynthesis of previously elusive BN naphthalene and BN indenyl structures

Environmental Considerations and Sustainability in 3 Bromo Chemistry

Environmental Fate and Behavior Studies of Brominated Compounds

The environmental persistence, transformation, and transport of brominated compounds are critical factors in assessing their potential risks. Research into their behavior in different environmental matrices provides the foundation for effective risk management.

Once released into the environment, 3-bromo-compounds can undergo various degradation processes, which can be broadly categorized as biotic and abiotic. Microbial degradation is a primary pathway for the breakdown of many halogenated organic compounds. mdpi.com The cleavage of the carbon-bromine bond, or dehalogenation, is a key step in this process and can occur through several enzymatic mechanisms, including hydrolysis, reduction, and oxygen-dependent pathways. mdpi.com

For instance, studies on brominated flame retardants (BFRs) have shown that they can be biodegraded by various microorganisms under both aerobic and anaerobic conditions. researchgate.net The degradation of 1,1,2,2-tetrabromoethane (B165195) has been observed to proceed via reductive debromination, leading to the formation of tribromoethene, which then further degrades to cis- and trans-1,2-dibromoethene and vinyl bromide. nih.gov The half-life for the initial degradation of 1,1,2,2-tetrabromoethane was found to be as short as 0.2 days, while its degradation products were more persistent, with half-lives exceeding 220 days for some. nih.gov

Abiotic degradation processes also play a significant role. nih.gov These can include photolysis, where sunlight breaks down the chemical structure, and reactions with other chemicals in the environment. nih.gov For example, the degradation of some brominated compounds can be influenced by pH, with more rapid degradation observed under non-neutral conditions. acs.org Natural abiotic processes, often involving photochemistry or metal catalysis, can lead to the formation of organobromine compounds in both marine and terrestrial environments. nih.gov

The following table summarizes the degradation pathways for selected brominated compounds.

CompoundDegradation PathwayKey ProductsInfluencing Factors
1,1,2,2-TetrabromoethaneReductive DebrominationTribromoethene, Dibromoethenes, Vinyl BromideMicrobial activity
TribromoetheneReductive DebrominationDibromoethenes, Vinyl BromideMicrobial activity
Polybrominated Diphenyl Ethers (PBDEs)Photodegradation, Microbial DegradationLower brominated PBDEsSunlight, Microbial populations
Dibromoneopentyl glycol (DBNPG)Aerobic BiodegradationBromide ionsMicrobial consortium
Tribromoneopentyl alcohol (TBNPA)Aerobic BiodegradationBromide ionsMicrobial consortium

This table is generated based on available research findings and illustrates common degradation pathways.

The distribution of this compoundcompounds in the environment is governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). researchgate.net These properties determine how a chemical partitions between air, water, soil, sediment, and biota.

Brominated compounds, particularly those with higher degrees of bromination, tend to be hydrophobic and have low water solubility, leading to their association with organic matter in soil and sediment. nih.govresearchgate.net For example, polybrominated diphenyl ethers (PBDEs) have been detected in air, sediment, and biological tissues in both urban and remote areas. nasa.gov Their partitioning to aerosol particles is influenced by temperature and the concentration of total suspended particles. nasa.gov Heavier, more brominated congeners exhibit a greater tendency to be particle-bound, especially at lower temperatures. nasa.gov

A study on novel brominated flame retardants in aquatic mesocosms revealed that these compounds predominantly partition to the particulate and sediment phases. nih.gov The dissipation times were significantly longer in the sediment (>100 days) compared to the particulate matter (9-30 days), indicating the persistence of these compounds in benthic environments. nih.gov

The partitioning behavior of several brominated flame retardants is outlined in the table below.

CompoundPredominant Environmental Compartment(s)Key Partitioning Characteristics
Hexabromobenzene (HBB)Sediment, Particulate MatterStrong binding to organic matter
Pentabromoethylbenzene (PBEB)Sediment, Particulate MatterSimilar partitioning to HBB
Pentabromotoluene (PBT)Sediment, Particulate MatterSimilar partitioning to HBB
Bis(tribromophenoxy)ethane (BTBPE)Particulate, SedimentEnvironmentally persistent in both phases
Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE)Particulate, SedimentEnvironmentally persistent in both phases

This table illustrates the environmental partitioning of selected brominated flame retardants based on experimental observations.

Sustainable Production and Use of 3-Bromo- Chemicals

Recognizing the potential environmental impacts of brominated compounds, there is a growing emphasis on developing and implementing more sustainable practices throughout their lifecycle, from synthesis to disposal.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org In the context of 3-bromo- chemistry, this involves developing safer and more efficient synthesis methods.

One approach is the use of alternative, less hazardous brominating agents. For example, a reagent prepared from a 2:1 ratio of bromide to bromate, derived from an alkaline intermediate of bromine recovery processes, has been shown to be an effective and eco-friendly brominating agent for various organic substrates. rsc.orgresearchgate.net This method avoids the direct use of hazardous liquid bromine and has high bromine atom efficiency. rsc.orgresearchgate.net

The use of green solvents, such as water, and energy-efficient techniques like microwave-assisted synthesis are also key principles of green chemistry. jddhs.comresearchgate.net Microwave irradiation can significantly shorten reaction times and improve product yields in the synthesis of bromo-organic compounds. researchgate.net Furthermore, multicomponent reactions (MCRs), which combine three or more substrates in a single step, offer high atom economy and reduce waste, aligning with the principles of sustainable synthesis. rsc.org

The following table highlights some green chemistry approaches applied to the synthesis of brominated compounds.

Green Chemistry PrincipleApplication in 3-Bromo- SynthesisBenefits
Use of Safer ReagentsEmploying bromide/bromate mixtures instead of liquid bromine. rsc.orgresearchgate.netAvoids handling of highly corrosive and toxic bromine. rsc.orgresearchgate.net
Use of Greener SolventsUtilizing water as a reaction medium. researchgate.netReduces use of volatile organic compounds (VOCs).
Energy EfficiencyMicrowave-assisted synthesis. researchgate.netShorter reaction times and often higher yields. researchgate.net
Atom EconomyMulticomponent reactions (MCRs). rsc.orgMaximizes incorporation of starting materials into the final product, minimizing waste. rsc.org
CatalysisUse of biocatalysis and heterogeneous catalysts. jddhs.comCan lead to higher selectivity and milder reaction conditions.

This table provides examples of how green chemistry principles are being implemented in the synthesis of this compoundcompounds.

The end-of-life management of products containing this compoundcompounds is crucial for preventing environmental contamination. Due to their hazardous nature, many brominated substances are classified as hazardous waste and require special disposal methods. idealresponse.co.uk

Incineration at high temperatures in specialized facilities equipped with emission control systems is a common method for the disposal of bromine-containing waste. idealresponse.co.ukepa.gov This process can destroy the organic compounds and allows for the capture of harmful by-products like hydrobromic acid (HBr). epa.govepa.gov

Recycling and recovery of bromine from waste streams represent a more sustainable approach. idealresponse.co.uk Chemical recycling processes can recover bromine from industrial waste for reuse. idealresponse.co.uk For products like polystyrene foams containing brominated flame retardants, innovative processes can separate the polymer for recycling while the flame retardant is safely destroyed, often with bromine recovery. bsef.com The recovered bromine can then be used to produce new flame retardants, contributing to a circular economy. bsef.comnih.gov

Proper management of waste from electrical and electronic equipment (WEEE), which often contains brominated flame retardants, is particularly important. bsef.com Regulations often mandate the separation of plastics containing BFRs from other plastics before recycling. bsef.com

The table below summarizes key strategies for the responsible management of brominated waste.

Management StrategyDescriptionApplication
High-Temperature IncinerationControlled combustion at licensed facilities to destroy hazardous compounds. idealresponse.co.ukGeneral bromine-containing waste. idealresponse.co.uk
NeutralizationUsing reducing agents like sodium bisulfite to neutralize bromine. idealresponse.co.ukLiquid bromine waste streams. idealresponse.co.uk
AdsorptionUsing activated carbon to capture bromine vapors or remove it from liquids. idealresponse.co.ukAir and liquid waste streams. idealresponse.co.uk
Chemical RecyclingRecovery of elemental bromine from waste for reuse. idealresponse.co.ukbsef.comIndustrial process waste, end-of-life products. idealresponse.co.ukbsef.com
Segregated Waste StreamsSeparating BFR-containing plastics from other waste streams. bsef.comWaste Electrical and Electronic Equipment (WEEE). bsef.com

This table outlines various methods for the responsible disposal and management of waste containing brominated substances.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-bromo-substituted organic compounds, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of 3-bromo derivatives (e.g., 3-bromo-α-methylstyrene) often involves halogenation or substitution reactions. For example, using allylic bromides with photoredox catalysis under visible light can yield high-purity products . Optimization includes adjusting stoichiometry (e.g., molar ratios of reactants like n-BuLi and methyltriphenylphosphonium bromide), solvent selection (e.g., pentane for extraction), and temperature control. Chromatographic purification (e.g., silica gel with hexanes) ensures purity .

Q. How do researchers characterize the structural purity of this compoundsubstituted compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical for verifying structural integrity. For instance, 1^1H NMR peaks at δ 5.38 (s) and 2.13 (s) confirm the presence of specific protons in 3-bromo-α-methylstyrene . Mass spectrometry and gas chromatography (GC) complement NMR to assess molecular weight and purity. Cross-referencing data with established literature (e.g., PubChem records) ensures accuracy .

Q. What safety protocols are essential when handling brominated compounds like 3-bromo derivatives?

  • Methodological Answer : Brominated compounds require strict ventilation (fume hoods), personal protective equipment (gloves, goggles), and waste disposal protocols. For unstable intermediates (e.g., this compound1H-pyrazolo[3,4-d]pyridazine), inert atmospheres (N2_2/Ar) and low-temperature storage mitigate risks. Safety data from ChemIDplus and EPA DSSTox provide toxicity profiles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-bromo intermediates in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., bond dissociation energies, frontier orbitals) to predict regioselectivity in reactions. For example, modeling the electrophilic behavior of 3-bromo groups in cross-coupling reactions can guide catalyst design (e.g., Pd-based systems). Software like Gaussian or ORCA, validated against experimental NMR/X-ray data, enhances reliability .

Q. What strategies resolve contradictions in reported reaction yields for 3-bromo compound syntheses?

  • Methodological Answer : Systematic meta-analysis of primary literature (e.g., CAS Common Chemistry, EPA sources) identifies variables causing discrepancies, such as solvent polarity or catalyst loading. Reproducing experiments under controlled conditions (e.g., fixed temperature/pH) isolates critical factors. Transparent reporting of deviations from protocols (e.g., in Methods sections) aids comparability .

Q. How do steric and electronic effects influence the stability of this compoundsubstituted intermediates in multi-step syntheses?

  • Methodological Answer : Steric hindrance from adjacent substituents (e.g., methyl groups in 3-bromo-α-methylstyrene) slows nucleophilic attacks, while electron-withdrawing bromine atoms increase electrophilicity. Kinetic studies (e.g., time-resolved IR spectroscopy) and Hammett plots quantify these effects. Adjusting protecting groups or using bulky bases (e.g., LDA) stabilizes intermediates .

Q. What experimental designs validate the environmental impact of 3-bromo compounds in ecotoxicology studies?

  • Methodological Answer : Follow EPA TSCA guidelines for assessing bioaccumulation and toxicity. Use model organisms (e.g., Daphnia magna) in acute/chronic exposure assays. High-Performance Liquid Chromatography (HPLC) tracks degradation products. Data from DSSTox and ChemIDplus inform hazard classification .

Data Analysis & Research Design

Q. How can researchers align their study on 3-bromo derivatives with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?

  • Methodological Answer :

  • Feasible : Use cost-effective catalysts (e.g., photoredox instead of noble metals) .
  • Novel : Explore understudied applications (e.g., 3-bromo compounds in OLEDs).
  • Ethical : Adopt green chemistry principles (e.g., solvent-free reactions).
  • Relevant : Link to drug discovery (e.g., brominated scaffolds in kinase inhibitors) .

Q. What meta-analysis frameworks are suitable for reconciling conflicting data on 3-bromo compound reactivity?

  • Methodological Answer : PRISMA guidelines standardize literature reviews. Tools like RevMan synthesize data across studies, while sensitivity analyses identify outliers. For example, comparing yields of 3-bromo-α-methylstyrene synthesis under varying light intensities reveals optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.